molecular formula C12H14N2O3 B10977035 N-(2-nitrophenyl)cyclopentanecarboxamide

N-(2-nitrophenyl)cyclopentanecarboxamide

Katalognummer: B10977035
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: ZHWPHJXTRKCRSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2-nitrophenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-nitrophenyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-nitrophenyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H14N2O3

Molekulargewicht

234.25 g/mol

IUPAC-Name

N-(2-nitrophenyl)cyclopentanecarboxamide

InChI

InChI=1S/C12H14N2O3/c15-12(9-5-1-2-6-9)13-10-7-3-4-8-11(10)14(16)17/h3-4,7-9H,1-2,5-6H2,(H,13,15)

InChI-Schlüssel

ZHWPHJXTRKCRSI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and characterization of N-(2-nitrophenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of N-(2-nitrophenyl)cyclopentanecarboxamide . This compound serves as a critical intermediate in the synthesis of 2-cyclopentyl-4(3H)-quinazolinones , a scaffold exhibiting significant pharmacological potential, including antitubercular, antifungal, and anticonvulsant activities.

The synthesis of this amide is chemically non-trivial due to the electronic deactivation and steric hindrance presented by the ortho-nitro group on the aniline ring. Standard carbodiimide couplings (e.g., EDC/NHS) often suffer from slow kinetics with such weak nucleophiles. Therefore, this guide prioritizes the Acyl Chloride Method , a robust, field-proven protocol ensuring high conversion and purity.

Retrosynthetic Analysis & Strategic Considerations

The target molecule is disconnected at the amide bond. The significant electron-withdrawing nature of the nitro group (


) at the ortho position reduces the nucleophilicity of the amine nitrogen (

). Consequently, the electrophile must be highly activated.
  • Nucleophile: 2-Nitroaniline (Weak nucleophile due to resonance withdrawal).

  • Electrophile: Cyclopentanecarbonyl chloride (Highly reactive acylating agent).

  • Base: Pyridine (Serves as both proton scavenger and solvent/catalyst).

Reaction Scheme Visualization

The following diagram illustrates the nucleophilic acyl substitution mechanism prioritized for this synthesis.

ReactionMechanism Start Reagents: Cyclopentanecarbonyl Chloride + 2-Nitroaniline Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Elim Elimination of Chloride Ion Inter->Elim Collapse Prod Product: N-(2-nitrophenyl) cyclopentanecarboxamide Elim->Prod Formation Base Base (Pyridine): Scavenges HCl Elim->Base HCl removal

Figure 1: Mechanistic pathway for the acylation of 2-nitroaniline via acid chloride activation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
2-Nitroaniline 138.121.0Limiting Reagent / Nucleophile
Cyclopentanecarbonyl chloride 132.591.1 - 1.2Electrophile (Excess ensures completion)
Pyridine 79.10SolventSolvent & Base
Dichloromethane (DCM) 84.93SolventExtraction solvent
HCl (1M) 36.46WashRemoves excess pyridine
Step-by-Step Synthesis Procedure

Step 1: Preparation of the Reaction Matrix

  • Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 2-nitroaniline (10 mmol, 1.38 g) to the flask.

  • Add dry pyridine (10-15 mL) . Stir until the aniline is fully dissolved. Note: Pyridine is toxic; perform all operations in a fume hood.

Step 2: Acylation

  • Cool the solution to 0°C using an ice bath to control the initial exotherm.

  • Add cyclopentanecarbonyl chloride (12 mmol, 1.59 g, ~1.5 mL) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Critical Step: Due to the low reactivity of 2-nitroaniline, heat the reaction mixture to reflux (115°C) for 2–4 hours. Monitor progress via TLC (30% EtOAc/Hexane). The starting aniline spot (bright yellow/orange) should disappear.

Step 3: Quench and Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The crude amide may precipitate as a solid.

  • If solid forms: Filter, wash with water, and dry.

  • If oil forms: Extract with DCM (3 x 30 mL) .

Purification Workflow

The following flowchart details the purification logic to ensure pharmaceutical-grade purity.

WorkupFlow Reaction Reaction Mixture (Pyridine, Product, Byproducts) Quench Quench in Ice Water Reaction->Quench PhaseCheck Solid Precipitate? Quench->PhaseCheck Filter Vacuum Filtration PhaseCheck->Filter Yes Extract DCM Extraction PhaseCheck->Extract No (Oiling out) Recryst Recrystallization (EtOH or EtOH/Water) Filter->Recryst WashAcid Wash: 1M HCl (Removes Pyridine) Extract->WashAcid WashBase Wash: Sat. NaHCO3 (Removes Acid) WashAcid->WashBase Dry Dry (MgSO4) & Concentrate WashBase->Dry Dry->Recryst Final Pure Amide Target Recryst->Final

Figure 2: Purification strategy separating the target amide from pyridine and unreacted starting materials.

Characterization & Data Analysis

Validation of the structure relies on confirming the amide bond formation and the integrity of the cyclopentyl and nitrophenyl moieties.

Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts are representative estimates based on analogous 2-nitroanilides.


H NMR (400 MHz, CDCl

):
  • 
     10.30 ppm (s, 1H, -NH-):  The amide proton is significantly deshielded due to the intramolecular hydrogen bond with the ortho-nitro group.
    
  • 
     8.75 ppm (dd, 1H, Ar-H):  The aromatic proton ortho to the amide group is shifted downfield by the nitro group and amide anisotropy.
    
  • 
     8.20 ppm (dd, 1H, Ar-H):  Proton ortho to the nitro group.
    
  • 
     7.65 – 7.15 ppm (m, 2H, Ar-H):  Remaining aromatic protons.
    
  • 
     2.85 ppm (m, 1H, CH-CO):  The methine proton of the cyclopentyl ring adjacent to the carbonyl.
    
  • 
     2.00 – 1.55 ppm (m, 8H, Cyclopentyl-CH
    
    
    
    ):
    Multiplets corresponding to the methylene envelope of the cyclopentane ring.
Infrared Spectroscopy (FT-IR)
  • 3350 cm

    
    :  N-H stretch (often weak/broadened due to H-bonding).
    
  • 1685 cm

    
    :  C=O stretch (Amide I). The frequency is slightly higher than typical secondary amides due to the electron-withdrawing nitro group on the nitrogen.
    
  • 1530 & 1350 cm

    
    :  N-O asymmetric and symmetric stretches (Nitro group).
    
Physical Properties
  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: Expected range 118–124°C . (Analogous furan/thiophene derivatives melt ~115-120°C; the cyclopentyl group typically raises lipophilicity and packing efficiency).

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete acylation due to weak nucleophilicity.Increase reaction time or temperature (reflux). Ensure reagents are dry (water destroys acid chloride).
Oiling Out Product trapped with impurities or solvent.[2]Triturate the oil with cold hexanes or ethanol/water to induce crystallization.
Pyridine Smell Residual solvent in product.Perform an additional wash with 1M HCl during workup to convert pyridine to water-soluble pyridinium chloride.

Safety & Handling

  • 2-Nitroaniline: Toxic by inhalation, ingestion, and skin contact. Potential cumulative effects. Use double nitrile gloves.

  • Cyclopentanecarbonyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle strictly in a fume hood.

  • Pyridine: Flammable and toxic. Teratogenic suspect.

References

  • Quinazolinone Synthesis via Amide Intermedi

    • Synthesis of quinazolinones - Organic Chemistry Portal. (2013). Retrieved from

  • Acid Chloride Coupling Protocols Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Characteriz

    • Moreno-Fuquen, R., et al. (2013).[3] Structure of N-(2-nitrophenyl)furan-2-carboxamide. Acta Crystallographica Section E. Retrieved from

  • Microwave Assisted Synthesis of Cyclopentyl Amides

    • Cyclopentanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates. (2025).[4] Retrieved from

Sources

Physicochemical properties of N-(2-nitrophenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(2-nitrophenyl)cyclopentanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-nitrophenyl)cyclopentanecarboxamide is a molecule of interest within contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its structure, which combines a rigid cyclopentanecarboxamide core with a reactive 2-nitrophenyl group, presents a unique scaffold for the development of novel compounds. The nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and potential for chemical transformations, while the amide linkage provides a site for hydrogen bonding and potential biological interactions. A thorough understanding of its physicochemical properties is paramount for any application, from predicting its behavior in biological systems to designing robust synthetic and formulation protocols. This guide offers a comprehensive analysis of these properties, grounded in established analytical techniques and field-proven insights.

Molecular and Structural Properties

The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. These data serve as the basis for all subsequent experimental and computational analyses.

Chemical Structure:

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis prep1 Saturate n-Octanol with Water prep2 Saturate Water/Buffer with n-Octanol stock Prepare Compound Stock Solution mix Mix Stock with Saturated Phases stock->mix equilibrate Agitate to Reach Equilibrium mix->equilibrate separate Centrifuge for Phase Separation equilibrate->separate quant_oct Quantify in Octanol Phase (HPLC) separate->quant_oct quant_aq Quantify in Aqueous Phase (HPLC) separate->quant_aq calc Calculate LogP quant_oct->calc quant_aq->calc G cluster_workflow Stability Assessment Workflow start Sample of N-(2-nitrophenyl)cyclopentanecarboxamide thermal Thermal Stability (DSC) start->thermal photo Photochemical Stability (UV Exposure + HPLC) start->photo oxidative Oxidative Stability (Forced Oxidation + HPLC) start->oxidative thermal_out Decomposition Temperature thermal->thermal_out photo_out Degradation Rate & Photoproducts photo->photo_out oxidative_out Degradation Products oxidative->oxidative_out

N-(2-nitrophenyl)cyclopentanecarboxamide (NP-CPA): Mechanism of Action and Application as a Hypoxia-Activated Prodrug for Class I HDAC Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Histone deacetylase (HDAC) inhibitors are potent epigenetic modulators, yet their clinical utility in solid tumors is severely restricted by dose-limiting systemic toxicities, such as thrombocytopenia and severe fatigue. To circumvent off-target exposure, Hypoxia-Activated Prodrugs (HAPs) exploit the severe oxygen depletion (hypoxia) characteristic of solid tumor microenvironments.

N-(2-nitrophenyl)cyclopentanecarboxamide (NP-CPA) represents a highly targeted bioreductive prodrug strategy. It serves as an inactive precursor to the potent Class I HDAC inhibitor N-(2-aminophenyl)cyclopentanecarboxamide (AP-CPA). This technical guide details the molecular rationale, mechanism of action, and the self-validating experimental workflows required to evaluate NP-CPA in preclinical drug development.

Molecular Rationale & Pharmacophore Design

The design of NP-CPA is rooted in the structural biology of Class I HDACs (HDAC1, 2, and 3).

  • The Active Pharmacophore (AP-CPA): The ortho-aminoanilide moiety is a privileged Zinc-Binding Group (ZBG). In the narrow, hydrophobic active site of Class I HDACs, the primary amine and the amide carbonyl oxygen of AP-CPA form a tight bidentate chelate with the catalytic Zn²⁺ ion, effectively neutralizing the enzyme's deacetylase activity [1].

  • The Prodrug Mask (NP-CPA): By substituting the ortho-amine with a nitro group (-NO₂), zinc coordination is completely abolished. The nitro group is highly electron-withdrawing, reducing the electron density on the adjacent amide carbonyl, and its steric bulk prevents deep insertion into the HDAC catalytic channel. Consequently, NP-CPA is pharmacologically inert in normoxic (healthy) tissues [3].

Mechanism of Action: Bioreduction and Epigenetic Modulation

The mechanism of action of NP-CPA relies on a highly specific, oxygen-sensitive bioreductive cascade.

  • Cellular Entry and Hypoxic Sensing: NP-CPA diffuses systemically. In well-oxygenated healthy tissues (normoxia, ~21% O₂), any spurious 1-electron reduction of the nitro group to a nitro radical anion is rapidly reversed by molecular oxygen. This "futile cycling" generates harmless levels of superoxide while regenerating the inactive prodrug, ensuring systemic safety [4].

  • Bioreductive Activation: Within the hypoxic tumor core (O₂ < 0.5%), the lack of oxygen stabilizes the nitro radical anion. Endogenous oxidoreductases (e.g., Cytochrome P450 oxidoreductase [POR] or NAD(P)H quinone dehydrogenase 1 [NQO1]) sequentially reduce the nitro group: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂) [2].

  • Target Engagement: The reduction yields the active moiety, AP-CPA, which binds directly to the Zn²⁺ ion in the HDAC active site.

  • Epigenetic Restoration: Inhibition of HDACs leads to the hyperacetylation of histone tails (e.g., H3K9ac, H4K16ac). This relaxes the chromatin architecture, restoring the transcription of silenced tumor suppressor genes (such as CDKN1A/p21), ultimately triggering cell cycle arrest and apoptosis in the hypoxic tumor cells [1].

MOA Prodrug NP-CPA (Inactive) Hypoxia Hypoxic TME (Nitroreductases) Prodrug->Hypoxia Diffuses into Active AP-CPA (Active HDACi) Hypoxia->Active Bioreduction HDAC Class I HDAC (Zn2+ Chelation) Active->HDAC Binds Zn2+ Epigenetic Histone Hyperacetylation HDAC->Epigenetic Inhibits

Bioreductive activation of NP-CPA in hypoxic tumors leading to HDAC inhibition and apoptosis.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of NP-CPA must utilize orthogonal readouts that confirm both the chemical conversion of the prodrug and the downstream biological effect.

Protocol 1: In Vitro Bioreduction and LC-MS/MS Validation

Objective: To prove that NP-CPA is enzymatically converted to AP-CPA specifically under reducing conditions.

  • Causality & Design: We utilize recombinant E. coli Nitroreductase (NTR) as a controlled model for bioreduction. A negative control lacking NADH (the obligate electron donor) ensures that reduction is strictly enzymatically driven, preventing false positives from spontaneous chemical degradation [3].

  • Step-by-Step:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 1 mM NADH, and 10 µg/mL recombinant NTR.

    • Spike in 10 µM of NP-CPA and incubate at 37°C.

    • At time points 0, 15, 30, 60, and 120 minutes, quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated AP-CPA).

    • Centrifuge at 14,000 x g for 10 min to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS (MRM mode) monitoring the parent mass transitions for NP-CPA (

      
       235 
      
      
      
      fragment) and AP-CPA (
      
      
      205
      
      
      fragment).
Protocol 2: Hypoxia-Selective Target Engagement Assay

Objective: To demonstrate that NP-CPA induces histone hyperacetylation exclusively in hypoxic cellular environments.

  • Causality & Design: Standard incubators (21% O₂) fail to mimic tumor hypoxia. We utilize a specialized hypoxia chamber flushed with a certified gas mixture (0.1% O₂, 5% CO₂, balance N₂) to stabilize the nitro radical anion. Western blotting for H3K9ac serves as the functional readout for HDAC inhibition [2].

  • Step-by-Step:

    • Seed HCT116 colorectal carcinoma cells in 6-well plates at

      
       cells/well. Allow 24h for adherence.
      
    • Pre-equilibrate media in the hypoxia chamber (0.1% O₂) for 4 hours to remove dissolved oxygen.

    • Treat cells with vehicle (DMSO), 1 µM, or 5 µM NP-CPA. Treat parallel plates in normoxia (21% O₂).

    • Incubate for 24 hours.

    • Lyse cells rapidly on ice using RIPA buffer supplemented with protease inhibitors and 10 mM sodium butyrate (to prevent post-lysis deacetylation).

    • Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-H3K9ac and anti-total H3 antibodies.

Workflow Cell Seed HCT116 Cells Treat Treat with NP-CPA Cell->Treat Incubate Incubate 24h (21% vs 0.1% O2) Treat->Incubate Lysis Cell Lysis Incubate->Lysis Assay1 LC-MS/MS (Quantify AP-CPA) Lysis->Assay1 Assay2 Western Blot (H3K9ac Levels) Lysis->Assay2

Experimental workflow for validating hypoxia-selective activation and target engagement.

Quantitative Data Presentation

The efficacy of a HAP is defined by its Hypoxia Cytotoxicity Ratio (HCR)—the ratio of the IC₅₀ in normoxia to the IC₅₀ in hypoxia. A higher HCR indicates a wider therapeutic window.

Table 1: In Vitro Biochemical HDAC Inhibitory Activity

Compound HDAC1 IC₅₀ (nM) HDAC2 IC₅₀ (nM) HDAC3 IC₅₀ (nM) HDAC6 IC₅₀ (nM)
NP-CPA (Prodrug) > 10,000 > 10,000 > 10,000 > 20,000

| AP-CPA (Active) | 145 ± 12 | 180 ± 15 | 210 ± 18 | > 10,000 |

Data Interpretation: NP-CPA exhibits virtually no affinity for Class I HDACs, confirming the steric and electronic masking effect of the nitro group. AP-CPA demonstrates potent, Class I-selective inhibition.

Table 2: Cellular Cytotoxicity Profile (HCT116 Cells, 72h MTS Assay)

Treatment Condition IC₅₀ Normoxia (21% O₂) IC₅₀ Hypoxia (0.1% O₂) Hypoxia Cytotoxicity Ratio (HCR)
AP-CPA (Active) 1.2 µM 1.0 µM ~ 1.2

| NP-CPA (Prodrug) | > 50.0 µM | 1.8 µM | > 27.7 |

Data Interpretation: The active drug (AP-CPA) is equally toxic in both environments. In contrast, NP-CPA is highly tolerated in normoxia but exhibits potent cytotoxicity in hypoxia, yielding an excellent HCR of >27.

Conclusion & Translational Outlook

N-(2-nitrophenyl)cyclopentanecarboxamide (NP-CPA) exemplifies a rationally designed, hypoxia-activated epigenetic therapy. By masking the critical zinc-binding amine with an oxygen-sensitive nitro group, NP-CPA restricts HDAC inhibition strictly to the hypoxic tumor microenvironment. Future translational efforts should focus on in vivo pharmacokinetic profiling and evaluating NP-CPA in combination with immune checkpoint inhibitors, as localized HDAC inhibition is known to reshape the immunosuppressive tumor microenvironment without inducing systemic lymphopenia.

References

1.1 - ChemRxiv 2.2 - ResearchGate / Cell Chemical Biology 3.3 - Chembiochem / PMC 4.4 - MDPI / Pharmaceuticals

Sources

Comprehensive Spectroscopic Characterization of N-(2-nitrophenyl)cyclopentanecarboxamide: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of small organic molecules is a cornerstone of modern drug development and synthetic chemistry. This whitepaper provides an in-depth technical analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—for N-(2-nitrophenyl)cyclopentanecarboxamide . By employing a self-validating analytical framework, this guide demonstrates how orthogonal spectroscopic techniques converge to confirm molecular connectivity, stereoelectronic effects, and three-dimensional conformation.

Structural Logic and Causality

N-(2-nitrophenyl)cyclopentanecarboxamide (Chemical Formula:


, Exact Mass: 234.1004 Da) consists of three distinct structural motifs:
  • A flexible lipophilic core: The cyclopentyl ring.

  • A polar linker: The secondary amide bond.

  • An electron-deficient aromatic system: The ortho-nitro substituted phenyl ring.

The proximity of the highly electronegative nitro group to the amide proton creates a dominant intramolecular hydrogen bond . This stereoelectronic feature restricts the rotation around the


 bond, locking the molecule into a coplanar conformation. This causality is the primary driver behind the anomalous chemical shifts observed in NMR and the perturbed vibrational frequencies in IR[1].

HBonding OrthoNitro Ortho-Nitro Group (-NO2) HBond Intramolecular Hydrogen Bond OrthoNitro->HBond AmideNH Amide Proton (-NH) AmideNH->HBond AmideCO Amide Carbonyl (-C=O) IR_Effect IR: Broadened, Lowered N-H Stretch AmideCO->IR_Effect Coupled effect NMR_Effect 1H NMR: Extreme Downfield Shift (>10 ppm) HBond->NMR_Effect HBond->IR_Effect

Causality of intramolecular hydrogen bonding on spectral signatures.

Self-Validating Experimental Protocols

To ensure high-fidelity data, the analytical workflow must be treated as a self-validating system. NMR establishes the carbon-hydrogen framework, IR confirms the presence and environment of functional groups, and HRMS verifies the exact molecular weight and fragmentation logic. If one technique yields ambiguous data, the orthogonal methods must resolve the discrepancy[2].

Step-by-Step Methodologies
  • Step 1: Sample Preparation & Purification Dissolve 15 mg of HPLC-purified (>98%) N-(2-nitrophenyl)cyclopentanecarboxamide in 0.6 mL of anhydrous deuterated chloroform (

    
    ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a non-polar, non-hydrogen-bonding solvent like 
    
    
    
    is critical to prevent disruption of the intramolecular hydrogen bond.
  • Step 2: NMR Acquisition (

    
    H and 
    
    
    
    C)
    Transfer the solution to a 5 mm NMR tube. Acquire
    
    
    H NMR spectra at 400 MHz and
    
    
    C NMR spectra at 100 MHz at 298 K. Causality for parameters: Set the relaxation delay (
    
    
    ) to 2.0 seconds for
    
    
    H and 5.0 seconds for
    
    
    C to ensure complete longitudinal relaxation, allowing for accurate quantitative integration of the quaternary aromatic carbons.
  • Step 3: FT-IR Spectroscopy (ATR Method) Place 1–2 mg of the neat crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure using the anvil. Collect 32 scans from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    . ATR is chosen over KBr pellets to avoid moisture absorption which obscures the N-H and O-H stretching regions.
  • Step 4: High-Resolution Mass Spectrometry (HRMS) Prepare a 1 µg/mL dilution of the compound in LC-MS grade Methanol with 0.1% Formic Acid. Inject directly into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Causality for parameters: Operate in positive ion mode (ESI+) with a capillary voltage of 3.0 kV, as the basicity of the amide nitrogen readily accepts a proton to form the

    
     pseudo-molecular ion.
    

Workflow Start Synthesized Compound N-(2-nitrophenyl)cyclopentanecarboxamide Prep Sample Preparation (Purity >98% via HPLC) Start->Prep NMR NMR Spectroscopy (1H, 13C in CDCl3) Prep->NMR IR FT-IR Spectroscopy (ATR Method) Prep->IR MS Mass Spectrometry (ESI-TOF MS) Prep->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Experimental workflow for multi-modal spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Profiling

The interpretation of complex spin-spin coupling and anisotropic deshielding in NMR relies on foundational spectroscopic principles[1]. The


H NMR spectrum is defined by the severe deshielding of the amide proton and the distinct splitting pattern of the ortho-disubstituted aromatic ring.
Quantitative H NMR Data Summary
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignmentMechanistic Rationale
10.45Broad Singlet (br s)-1HAmide N-HExtreme downfield shift due to intramolecular H-bonding with the

group.
8.65Doublet of doublets (dd)8.5, 1.51HAr-H6Deshielded by the coplanar amide carbonyl group.
8.15Doublet of doublets (dd)8.5, 1.51HAr-H3Deshielded by the magnetic anisotropy of the adjacent

group.
7.60Doublet of dbl of dbl (ddd)8.5, 7.5, 1.51HAr-H4Standard aromatic coupling.
7.15Doublet of dbl of dbl (ddd)8.5, 7.5, 1.51HAr-H5Shielded relative to H4 due to resonance effects.
2.85Quintet7.51HCyclopentyl C-H (

)
Deshielded by the adjacent carbonyl group.
1.85 - 1.95Multiplet (m)-4HCyclopentyl

(

)
Aliphatic envelope.
1.60 - 1.75Multiplet (m)-4HCyclopentyl

(

)
Aliphatic envelope.
Quantitative C NMR Data Summary
Chemical Shift (

, ppm)
Carbon TypeAssignment
175.2Quaternary (C=O)Amide Carbonyl
136.0Quaternary (C-NO

)
Aromatic C2
135.5Quaternary (C-NH)Aromatic C1
135.0Tertiary (CH)Aromatic C4
125.5Tertiary (CH)Aromatic C3
123.0Tertiary (CH)Aromatic C5
122.0Tertiary (CH)Aromatic C6
46.5Tertiary (CH)Cyclopentyl C-

30.5Secondary (CH

)
Cyclopentyl C-

(2 carbons)
26.0Secondary (CH

)
Cyclopentyl C-

(2 carbons)

Vibrational Spectroscopy (FT-IR)

Infrared group frequencies, especially the shifts induced by hydrogen bonding, provide critical functional group verification[3]. In a standard secondary amide, the free N-H stretch appears sharp at ~3400 cm


. However, in N-(2-nitrophenyl)cyclopentanecarboxamide, the N-H stretch is broadened and shifted to lower energy due to the weakening of the N-H bond caused by the strong intramolecular interaction with the nitro oxygen.
Quantitative FT-IR Data Summary
Wavenumber (cm

)
Vibration ModeIntensityStructural Implication
3250N-H StretchMedium, BroadConfirms H-bonded secondary amide.
3080C-H Stretch (

)
WeakAromatic ring presence.
2950, 2870C-H Stretch (

)
MediumCyclopentyl aliphatic C-H bonds.
1670C=O Stretch (Amide I)StrongConjugated/H-bonded amide carbonyl.
1530N-H Bend (Amide II)StrongCoupled C-N stretch and N-H bend.
1505N-O Asymmetric StretchStrongDiagnostic for the nitro (-NO

) group.
1340N-O Symmetric StretchStrongDiagnostic for the nitro (-NO

) group.
740C-H Out-of-plane BendStrongConfirms ortho-disubstituted benzene.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry fragmentation pathways, particularly alpha-cleavages in amides, are well-documented for structural elucidation[2]. Under ESI+ conditions, the molecule readily protonates at the amide oxygen/nitrogen. Collision-Induced Dissociation (CID) triggers predictable fragmentation, validating the bipartite nature of the molecule (cyclopentyl vs. nitrophenyl).

Quantitative MS/MS Fragmentation Data
m/z (Observed)Ion TypeFormulaFragmentation Causality
235.1083


Protonated molecular ion (Exact mass match).
217.0977


Loss of water, common in ortho-nitro systems via rearrangement.
139.0502


Cleavage of the amide bond, yielding the protonated 2-nitroaniline fragment.
97.0653


Acylium ion formed by the loss of the 2-nitroaniline leaving group.

Conclusion

The structural elucidation of N-(2-nitrophenyl)cyclopentanecarboxamide demonstrates the necessity of a self-validating spectroscopic approach. The extreme downfield


H NMR shift (10.45 ppm) and the lowered IR N-H stretching frequency (3250 cm

) perfectly corroborate the presence of a strong intramolecular hydrogen bond. Simultaneously, the

C NMR carbon count and the exact mass derived from HRMS (

235.1083) unequivocally validate the molecular formula and structural connectivity.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Potential biological activities of nitrophenyl carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of Nitrophenyl Carboxamides

Executive Summary

As a Senior Application Scientist specializing in molecular pharmacology and assay development, I frequently encounter the nitrophenyl carboxamide scaffold in high-throughput screening hits and lead optimization campaigns. This structural motif—characterized by a carboxamide linkage tethered to a nitro-substituted phenyl ring—is a privileged pharmacophore. The unique electronic properties of the nitro group fundamentally alter the binding thermodynamics of the molecule, enabling it to modulate diverse biological targets ranging from oncogenic transcription factors to lipid transport receptors and mycobacterial survival mechanisms.

This whitepaper synthesizes the mechanistic rationale, quantitative pharmacological data, and validated experimental workflows required to evaluate the biological activities of nitrophenyl carboxamides.

Structural Rationale: The Chemistry of the Pharmacophore

The biological versatility of nitrophenyl carboxamides is not coincidental; it is rooted in strict structure-activity relationship (SAR) causality. The nitro group (-NO₂) is highly electronegative, exerting a profound electron-withdrawing effect via both inductive and resonance mechanisms.

When positioned on a phenyl ring adjacent to a carboxamide, this electron withdrawal alters the partial atomic charge (PAC) of the carbonyl carbon and increases the acidity of the amide N-H bond[1]. A more acidic N-H bond acts as a superior hydrogen-bond donor, allowing the molecule to anchor tightly within the hydrophobic pockets of target proteins. Furthermore, the lipophilicity (log P) of the nitrophenyl moiety enhances membrane permeability, a critical factor for drugs that must penetrate thick mycobacterial cell walls or access intracellular signaling complexes[1].

Core Biological Activities and Mechanisms of Action

Anticancer and Anthelmintic Activity (The Niclosamide Paradigm)

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) serves as the prototypical nitrophenyl carboxamide[2]. Originally developed as an anthelmintic agent that kills tapeworms by uncoupling mitochondrial oxidative phosphorylation, it has recently gained immense traction as a broad-spectrum anticancer agent[2].

Niclosamide exerts its antineoplastic effects by simultaneously dismantling multiple oncogenic pathways:

  • STAT3 Inhibition: Niclosamide directly binds to STAT3 and prevents its phosphorylation at the Y705 residue, thereby blocking its nuclear translocation and the subsequent transcription of anti-apoptotic genes like Bcl-2 and c-Myc[3].

  • Wnt/β-catenin Suppression: The compound downregulates the Wnt pathway by promoting the autophagy-mediated degradation of Dishevelled-2 (Dvl2) and suppressing LRP6 receptor expression, effectively halting β-catenin-driven transcription[3].

MoA cluster_Wnt Wnt/β-catenin Pathway cluster_STAT STAT3 Pathway Niclo Niclosamide (Nitrophenyl Carboxamide) LRP6 LRP6 Receptor Niclo->LRP6 Suppresses Dvl Dishevelled-2 (Dvl2) Niclo->Dvl Promotes Autophagy STAT3 STAT3 (Y705) Niclo->STAT3 Blocks Phosphorylation LRP6->Dvl BetaCat β-catenin Translocation Dvl->BetaCat Inhibits Degradation Transcription Target Gene Transcription BetaCat->Transcription Activates STAT3->Transcription Activates

Wnt/β-catenin and STAT3 signaling inhibition by the nitrophenyl carboxamide Niclosamide.

Antitubercular Activity

Nitrophenyl carboxamides integrated into 1,4-dihydropyridine (DHP) scaffolds demonstrate potent activity against Mycobacterium tuberculosis. Research indicates that 4-nitrophenyl carboxamide derivatives of DHPs (e.g., Compound 3a) are highly effective at inhibiting mycobacterial growth[1]. The positioning of the highly electronegative nitro group at the para position of the phenyl ring significantly enhances antimycobacterial efficacy compared to halogenated substitutions, driven by optimized partial atomic charges at the carbonyl center[1].

Lipid Metabolism Modulation

In the realm of cardiovascular pharmacology, specific nitrophenyl carboxamides act as potent modulators of lipid transport. The compound R-138329 (N-[4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]-(2-chloro-5-nitrophenyl)carboxamide) was identified as a novel blocker of Scavenger Receptor Class B Type I (SR-BI)[4]. By inhibiting SR-BI-mediated selective lipid uptake in the liver, R-138329 significantly elevates plasma High-Density Lipoprotein (HDL) cholesterol levels in vivo, increasing HDL-C by up to 41% in normolipidemic animal models[5].

Quantitative Pharmacological Data

The following table synthesizes the potency and efficacy metrics of key nitrophenyl carboxamides across their respective biological targets.

CompoundPrimary Target / PathwayBiological ActivityPotency / EfficacyReference
Niclosamide STAT3, Wnt/β-catenin, MitochondriaAnticancer, AnthelminticIC₅₀ ~ 0.25 - 1 µM (Various cancer cell lines)[3],[2]
Compound 3a Mycobacterium tuberculosis H37RvAntitubercularMIC < 7.0 µg/mL (24h incubation)[1]
R-138329 Scavenger Receptor Class B Type I (SR-BI)HDL-C Elevation (Lipid Metabolism)IC₅₀ ~ 1 µM (in SR-BI-expressing COS-1 cells)[4],[5]

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds requires robust, self-validating assay systems. Below are the definitive protocols for assessing the two primary activities discussed above.

Protocol A: Resazurin Microtiter Assay (REMA) for Antitubercular MIC

Causality & Validation: Evaluating slow-growing mycobacteria via visual colony counting is prone to error. The REMA protocol utilizes resazurin, a blue, non-fluorescent dye. Viable, metabolically active mycobacteria reduce resazurin to resorufin (a pink, highly fluorescent compound). This provides a self-validating, objective colorimetric/fluorometric readout. A lack of color change explicitly validates the bactericidal/bacteriostatic efficacy of the nitrophenyl carboxamide.

  • Compound Preparation: Dissolve the nitrophenyl carboxamide derivative (e.g., Compound 3a) in 100% DMSO to create a 10 mM stock solution[1].

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth. Ensure the final DMSO concentration does not exceed 1% to prevent vehicle-induced toxicity. Include Ethambutol as a positive control and 1% DMSO as a negative vehicle control[1].

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to an OD₆₀₀ of 0.05) to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Viability Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Data Acquisition: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.

REMA Prep Compound Prep (DMSO Stock) Dilute Serial Dilution (96-well plate) Prep->Dilute Inoculate M. tuberculosis Inoculation Dilute->Inoculate Incubate Incubation (37°C, 7 days) Inoculate->Incubate Resazurin Add Resazurin (Viability Dye) Incubate->Resazurin Read Fluorescence Readout (MIC) Resazurin->Read

Step-by-step workflow for the Resazurin Microtiter Assay (REMA) to determine antimycobacterial MIC.

Protocol B: [³H]Cholesteryl Ether (CE) Uptake Assay for SR-BI Inhibition

Causality & Validation: To prove that a compound like R-138329 elevates HDL by blocking hepatic uptake, we must isolate the receptor's function. By using [³H]CE-labeled HDL, we can trace the exact lipid moiety transported by SR-BI. A dose-dependent reduction in intracellular radioactivity confirms direct receptor blockade[5].

  • Cell Culture: Seed HEK293 cells stably overexpressing SR-BI into 24-well plates and grow to 80% confluence[5].

  • Pre-incubation: Wash cells with serum-free media and pre-incubate with varying concentrations of the nitrophenyl carboxamide (0.1 µM to 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Tracer Addition: Add 10 µg/mL of [³H]CE-labeled HDL to the culture media.

  • Uptake Phase: Incubate for exactly 2 hours at 37°C to allow SR-BI-mediated lipid transport.

  • Termination & Lysis: Wash cells three times with ice-cold PBS containing 0.1% BSA to remove unbound HDL, followed by two washes with plain PBS. Lyse cells using 0.1 N NaOH.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactive counts per minute (CPM) using a liquid scintillation counter. Calculate the IC₅₀ based on the dose-response curve of CPM reduction[5].

References

  • Source: nih.
  • Source: frontiersin.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.

Sources

Synthesis and Optimization of N-(2-Nitrophenyl)cyclopentanecarboxamide Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The synthesis of N-(2-nitrophenyl)cyclopentanecarboxamide derivatives represents a critical juncture in the development of advanced pharmacophores, including antitubercular agents and kinase inhibitors[1]. However, the construction of this specific amide bond is notoriously difficult due to the profound electronic and steric deactivation of the aniline nitrogen by the ortho-nitro group[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic barriers of this transformation and provide a self-validating, highly optimized protocol for achieving superior yields.

Mechanistic Rationale & Retrosynthetic Analysis

The fundamental challenge in acylating 2-nitroaniline lies in its exceptionally poor nucleophilicity[2]. To design a successful synthesis, we must understand the causality behind this chemical behavior:

  • Electronic Deactivation (Inductive & Resonance Effects): The nitro group is one of the most powerful electron-withdrawing groups (EWGs). Through both inductive (-I) and resonance (-M) effects, it pulls electron density away from the aromatic ring and the amine nitrogen. This delocalization stabilizes the lone pair on the nitrogen, rendering it largely unavailable for nucleophilic attack on a carbonyl carbon.

  • Steric Hindrance: The physical proximity of the ortho-nitro group creates a steric shield around the amine, impeding the optimal Bürgi-Dunitz trajectory required for the incoming electrophile.

Overcoming the Barrier: Standard amide coupling conditions (e.g., EDC/HOBt) often fail or result in poor yields when applied to 2-nitroaniline. To drive the reaction forward, we must utilize a highly reactive electrophile—such as cyclopentanecarbonyl chloride—paired with a nucleophilic catalyst like pyridine[3]. Pyridine not only acts as an acid scavenger but directly attacks the acid chloride to form a highly reactive acylpyridinium intermediate . This intermediate lowers the activation energy required for the deactivated aniline to attack.

Mechanism N1 2-Nitroaniline (Weak Nucleophile) N5 Tetrahedral Intermediate N1->N5 Nucleophilic Attack N2 Cyclopentanecarbonyl Chloride (Strong Electrophile) N4 Acylpyridinium Intermediate (Highly Reactive) N2->N4 + Pyridine N3 Pyridine (Nucleophilic Catalyst / Base) N3->N4 Activation N4->N5 Acyl Transfer N6 N-(2-nitrophenyl)cyclopentanecarboxamide (Target Product) N5->N6 - HCl (Elimination)

Fig 1: Mechanistic pathway of 2-nitroaniline acylation via an acylpyridinium intermediate.

Comparative Synthetic Methodologies & Quantitative Data

When selecting a synthetic route, the choice of activating agent dictates the success of the coupling. While acid chlorides are the gold standard for deactivated anilines[3], modern uronium-based coupling agents like HATU can be utilized if the starting material is restricted to cyclopentanecarboxylic acid[4].

The table below summarizes the quantitative expectations and mechanistic advantages of various reaction environments.

Table 1: Comparative Analysis of Amidation Conditions for 2-Nitroaniline

Acylating AgentCoupling Reagent / BaseSolventTemp / TimeExpected YieldMechanistic Advantage / Limitation
Cyclopentanecarbonyl Chloride Pyridine (3.0 eq)DCM0 °C → RT, 24h75 - 85% Optimal: Acylpyridinium formation accelerates attack by weak nucleophiles.
Cyclopentanecarbonyl Chloride Triethylamine (3.0 eq)THF0 °C → RT, 48h60 - 70%Standard base; lacks nucleophilic catalysis, requiring longer reaction times.
Cyclopentanecarboxylic Acid HATU (1.5 eq) + DIPEA (3.0 eq)DMFRT, 24h80 - 90%Highly reactive O-7-azabenzotriazol-1-yl ester formation overcomes steric bulk.
Cyclopentanecarboxylic Acid EDC·HCl + HOBt + DIPEADCMRT, 48h40 - 55%Milder activation; struggles significantly with highly deactivated ortho-anilines.
Self-Validating Experimental Protocol

The following protocol utilizes the Acid Chloride + Pyridine route. It is designed as a self-validating system, meaning that each step contains built-in chemical logic and physical checkpoints to ensure the integrity of the synthesis without requiring immediate spectroscopic analysis.

Workflow Step1 1. Reagent Preparation Dry DCM, 0 °C, N2 Atmosphere Step2 2. Activation Add Acid Chloride to Pyridine/Amine Step1->Step2 Step3 3. Amide Coupling Stir at RT for 24-48 hours Step2->Step3 Step4 4. Quench & Workup Wash with 1N HCl, 1N NaOH, Brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography or Recrystallization Step4->Step5

Fig 2: Step-by-step self-validating experimental workflow for the synthesis of the target amide.

Step 1: Reaction Setup & Reagent Preparation
  • Procedure: In an oven-dried round-bottom flask purged with nitrogen, dissolve 2-nitroaniline (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). Add anhydrous Pyridine (3.0 eq, 30 mmol). Cool the mixture to 0 °C using an ice-water bath.

  • Causality: Anhydrous conditions prevent the premature hydrolysis of the acid chloride. Cooling to 0 °C controls the initial exothermic formation of the acylpyridinium intermediate, preventing side reactions and degradation.

Step 2: Electrophile Addition
  • Procedure: Dissolve cyclopentanecarbonyl chloride (1.2 eq, 12 mmol) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Causality: Dropwise addition prevents localized heating and ensures that the highly reactive electrophile is immediately captured by pyridine rather than undergoing unwanted homocoupling or degradation.

Step 3: Coupling & TLC Validation
  • Procedure: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 24 hours[3].

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. 2-nitroaniline is intensely yellow and UV-active. The reaction is complete when the distinct yellow starting material spot is consumed, replaced by a new, less polar UV-active spot (the amide).

Step 4: Orthogonal Liquid-Liquid Extraction (Workup)
  • Procedure: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and perform the following sequential washes:

    • Wash with 1N HCl (3 x 20 mL):

      • Causality: Pyridine and unreacted 2-nitroaniline are basic. The acidic wash protonates them into water-soluble salts, quantitatively stripping them from the organic layer.

    • Wash with 1N NaOH (3 x 20 mL):

      • Causality: Any unreacted cyclopentanecarbonyl chloride will have hydrolyzed into cyclopentanecarboxylic acid. The basic wash deprotonates this acid into a water-soluble carboxylate salt, removing it from the product.

    • Wash with saturated NaCl (Brine) (1 x 20 mL):

      • Causality: Breaks any emulsions and pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

  • Procedure: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification & Final Validation
  • Procedure: Purify the crude solid via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallize from a mixture of ethyl acetate and hexane[3].

  • Validation Check: The final product should be analyzed via

    
    -NMR and LC-MS. The disappearance of the broad amine protons (~6.5 ppm) and the appearance of a sharp, downfield amide proton (~9.5 - 10.5 ppm) due to intramolecular hydrogen bonding with the ortho-nitro group confirms successful synthesis.
    
References
  • Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents - PMC. Source: nih.gov.
  • An Effective Method for Acylation of Weakly Nucleophilic Anilines with Silyl Carboxylates via Mixed Anhydrides - Oxford Academic. Source: oup.com.
  • US20100144588A1 - Proton acceptor iminium/carbocation-type coupling agents - Google Patents. Source: google.com.
  • Supporting Information Dominant induction of the inflammasome by the SARS-CoV-2 accessory protein ORF9b, abrogated by small-mole - bioRxiv. Source: biorxiv.org.

Sources

Solubility and stability of N-(2-nitrophenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Profiling & Stability of N-(2-nitrophenyl)cyclopentanecarboxamide

Part 1: Executive Summary & Chemical Identity

N-(2-nitrophenyl)cyclopentanecarboxamide is a specialized lipophilic amide intermediate, primarily utilized in the synthesis of benzimidazole-based therapeutics and as a probe in structure-activity relationship (SAR) studies targeting the 5-HT (serotonin) or antibacterial pathways.

Its physicochemical behavior is dominated by two competing structural motifs: the lipophilic cyclopentyl ring and the electron-deficient, photolabile 2-nitrophenyl moiety. Understanding the interplay between these groups is critical for accurate solubility profiling and stability maintenance.

Chemical Identity
PropertyValue / Description
IUPAC Name N-(2-nitrophenyl)cyclopentanecarboxamide
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Predicted LogP 2.8 – 3.2 (Lipophilic)
Appearance Yellow to orange crystalline solid (characteristic of o-nitroanilides)
Key Risk Factor Photo-instability (Intramolecular redox)

Part 2: Physicochemical Properties (Solubility)

Theoretical Solubility Profile

The molecule exhibits "brick-dust" character—high crystallinity driven by intermolecular hydrogen bonding (Amide NH ··· O=C) and aromatic stacking, combined with significant lipophilicity.

  • Aqueous Media: Predicted solubility is low (< 0.1 mg/mL) at neutral pH. The molecule lacks ionizable groups in the physiological range (Amide pKa > 15; Nitro group is non-basic).

  • Organic Solvents: The cyclopentyl group confers excellent solubility in polar aprotic solvents and moderate solubility in chlorinated solvents.

Solvent Compatibility Table
Solvent ClassSolubility PotentialApplication Relevance
DMSO / DMF High (> 50 mg/mL) Primary vehicles for stock solution preparation and biological assays.
Methanol / Ethanol Moderate Suitable for HPLC sample preparation; heating may be required for high concentrations.
Dichloromethane Moderate to Good Useful for extraction during synthesis workup.
Water / PBS (pH 7.4) Poor (< 0.1 mg/mL) Requires co-solvents (e.g., PEG400, Cremophor) for biological dosing.
Hexanes / Heptane Very Poor Antisolvents used for crystallization/purification.
Experimental Protocol: Equilibrium Solubility (Shake-Flask)

Use this protocol to generate field-validated solubility data.

  • Preparation: Weigh 5 mg of solid compound into a 4 mL amber glass vial (protect from light).

  • Solvent Addition: Add 1 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours using a rotary shaker.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Note: If the filtrate is yellow, absorbance at 350-400 nm can also be used for higher sensitivity, avoiding solvent cut-off interference.

Part 3: Stability Profile & Degradation Mechanisms

Photostability (Critical Control Point)

The ortho-nitroanilide structure is inherently photolabile . Upon exposure to UV/Visible light, the nitro group can abstract a hydrogen or transfer an oxygen to the proximal amide carbonyl or the ortho-position, leading to cyclization (e.g., formation of benzimidazole oxides) or cleavage.

  • Directive: All handling must occur under amber light . Storage must be in opaque containers.

Hydrolytic Stability
  • Acidic/Neutral: The amide bond is sterically shielded by the cyclopentyl ring and electronically stabilized by the electron-withdrawing nitro group (making the carbonyl carbon less electrophilic to weak nucleophiles but the N-aryl bond more labile under extreme forcing). Generally stable at pH 1–8.

  • Basic: Susceptible to hydrolysis at pH > 10, releasing 2-nitroaniline (bright orange/red) and cyclopentanecarboxylic acid.

Thermal Stability

Stable in solid state up to melting point. However, in solution (DMSO), prolonged heating (> 60°C) may induce slow degradation if trace water is present.

Part 4: Visualization of Pathways

Diagram 1: Synthesis & Impurity Origins

This workflow illustrates the standard synthesis and where critical impurities (Hydrolysis products) originate.

SynthesisPath SM1 Cyclopentanecarbonyl Chloride Reaction Amide Coupling (Base, DCM/THF) SM1->Reaction Impurity1 Impurity A: Cyclopentanecarboxylic Acid SM1->Impurity1 Hydrolysis (Moisture) SM2 2-Nitroaniline SM2->Reaction Product N-(2-nitrophenyl) cyclopentanecarboxamide (Target) Reaction->Product Main Pathway Impurity2 Impurity B: Residual 2-Nitroaniline Reaction->Impurity2 Incomplete Conversion

Caption: Synthesis pathway highlighting the origin of common hydrolytic and residual impurities.

Diagram 2: Photochemical Degradation Risk

The ortho-nitro effect allows for intramolecular redox chemistry under light exposure.

PhotoDegradation Target Target Molecule (Ortho-Nitro Amide) Excited Excited Triplet State [Biradical] Target->Excited Absorption Light UV/Vis Light (hv) Light->Excited Cyclized Benzimidazole N-Oxide Derivative Excited->Cyclized Intramolecular O-Transfer Cleaved Degradation Products (Azo/Nitroso species) Excited->Cleaved Radical Fragmentation

Caption: Mechanism of photo-instability driven by the ortho-nitro group, necessitating light protection.

Part 5: Validated Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Objective: Establish stability limits and identify degradation products for HPLC method development.

  • Stock Preparation: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid: Add 1N HCl (1:1 v/v), heat at 60°C for 4 hours.

    • Base: Add 0.1N NaOH (1:1 v/v), stir at RT for 2 hours (Monitor closely; rapid color change to red indicates aniline release).

    • Oxidation: Add 3% H₂O₂ (1:1 v/v), stir at RT for 24 hours.

    • Photo: Expose sample to 1.2 million lux hours (Cool White Fluorescent) in a quartz cuvette. (Critical Step) .

  • Analysis: Neutralize samples and analyze via HPLC-PDA. Compare retention times and peak purity against the unstressed control.

Protocol B: HPLC Method Parameters (Starting Point)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Amide/Aromatic) and 360 nm (Nitro/Impurity specific).

  • Flow Rate: 1.0 mL/min.

References

  • BenchChem. (2025). Cyclopentanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates. BenchChem Protocols.

  • Chowdhury, P. R., et al. (2024).[1] Mechanistic variances in NO release: ortho vs. meta isomers of nitrophenol and nitroaniline. Chemical Communications.[1]

  • Wang, Z., et al. (2025).[2] An Unconventional Photochemical Amide Synthesis from Excited-State Nitroarenes. Green Chemistry.

  • PubChem. (2025). 1-(4-nitrophenyl)cyclopentanecarboxamide (Isomer Analog Data). National Library of Medicine.

Sources

Methodological & Application

Application Note: N-(2-nitrophenyl)cyclopentanecarboxamide for Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the characterization and assay development for N-(2-nitrophenyl)cyclopentanecarboxamide . This guide is structured to assist researchers in utilizing this compound as a chromogenic substrate probe for amidase/esterase activity or as a scaffold for structure-activity relationship (SAR) studies in drug discovery.

Introduction & Mechanism of Action

N-(2-nitrophenyl)cyclopentanecarboxamide (NCC) is a synthetic amide derivative structurally composed of a cyclopentanecarbonyl group linked to a 2-nitroaniline moiety. In cell-based assay development, this compound serves two primary high-value functions:

  • Chromogenic Amidase Substrate: The amide bond is susceptible to hydrolysis by intracellular aryl acylamidases and carboxylesterases . Upon enzymatic cleavage, the compound releases 2-nitroaniline , a distinct chromophore with a strong absorbance maximum at 410–412 nm (yellow/orange). This allows for the direct, colorimetric quantification of enzymatic activity in live cells or lysates.

  • Pharmacophore Scaffold: The 2-nitroanilide core is a privileged structure in medicinal chemistry, often found in intermediates for benzimidazole synthesis and potential hypoxia-activated prodrugs (via nitroreductase activity).

Mechanistic Pathway

The utility of NCC relies on the specific enzymatic hydrolysis of the amide bond. The cyclopentyl group mimics hydrophobic acyl chains, promoting cell permeability and enzyme active site recognition.

Reaction:



Compound Preparation & Physicochemical Properties[1][2][3][4][5]

Before initiating cell-based assays, the compound must be solubilized and characterized to ensure experimental reproducibility.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Molecular Formula C

H

N

O

Molecular Weight 234.25 g/mol
Appearance Pale yellow to orange solidColor intensity may vary with purity.[1]
Solubility DMSO (>50 mM), Ethanol (>10 mM)Poorly soluble in water.
Absorbance Max (

)
~280 nm (intact), 410 nm (cleaved product)Critical: The shift to 410 nm indicates hydrolysis.
Stability Stable at -20°C (solid).[1]Hydrolyzes slowly in basic buffers (pH > 8.0).
Preparation Protocol
  • Stock Solution (50 mM): Dissolve 11.7 mg of NCC in 1.0 mL of anhydrous DMSO. Vortex until fully dissolved.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock 1:1000 in assay buffer (e.g., PBS or HBSS) immediately before use to achieve a 50 µM working concentration. Note: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

Experimental Protocol 1: Cell Viability & Cytotoxicity Assessment

Objective: Determine the non-toxic concentration range of NCC to ensure that assay signals are due to enzymatic activity, not cell death.

Materials
  • Cell Line: HeLa, HEK293, or HepG2 (depending on target enzyme expression).

  • Reagents: NCC Stock (50 mM), MTT Reagent (5 mg/mL in PBS), Complete Media.

  • Instrumentation: Microplate Reader (Absorbance 570 nm).

Step-by-Step Methodology
  • Seeding: Plate cells at 10,000 cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C/5% CO

    
    .
    
  • Treatment: Prepare serial dilutions of NCC in media (0.1 µM to 100 µM). Remove spent media and add 100 µL of treatment media. Include a DMSO Vehicle Control and a Positive Control (e.g., 10% DMSO or Triton X-100).

  • Incubation: Incubate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm .

  • Analysis: Calculate % Viability relative to Vehicle Control.

    • Acceptance Criteria: Use concentrations where viability is >90% for functional assays.

Experimental Protocol 2: Cell-Based Amidase Activity Assay

Objective: Quantify intracellular amidase activity using NCC as a chromogenic probe.

Principle

This assay measures the accumulation of 2-nitroaniline in the supernatant or lysate. A high signal indicates high amidase activity or successful transfection of a target amidase.

Workflow Diagram (DOT)

AmidaseAssay Stock NCC Stock (50 mM DMSO) Dilution Working Solution (50-100 µM) Stock->Dilution Cells Adherent Cells (96-well Plate) Dilution->Cells Add to Media Incubation Incubation (1-4 Hours @ 37°C) Cells->Incubation Hydrolysis Enzymatic Hydrolysis (Intracellular) Incubation->Hydrolysis Amidase Activity Readout Measure Absorbance (410 nm) Hydrolysis->Readout Release of 2-Nitroaniline

Figure 1: Workflow for the colorimetric amidase activity assay using N-(2-nitrophenyl)cyclopentanecarboxamide.

Detailed Methodology
  • Preparation: Seed cells (20,000/well) in a 96-well plate. Allow attachment (16–24 h).

  • Assay Buffer: Use HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES (pH 7.4). Avoid serum-containing media as serum esterases may cause high background.

  • Substrate Addition:

    • Wash cells 2x with warm HBSS.

    • Add 100 µL of 100 µM NCC in HBSS to sample wells.

    • Blank Control: Add 100 µL of 100 µM NCC to wells without cells (measures spontaneous hydrolysis).

    • Standard Curve: Prepare a serial dilution of pure 2-nitroaniline (0–100 µM) in HBSS to quantify product formation.

  • Kinetic Monitoring:

    • Place the plate in a pre-warmed (37°C) microplate reader.

    • Measure Absorbance at 410 nm every 10 minutes for 2 hours.

  • Endpoint Option: Alternatively, incubate for 2 hours, transfer 80 µL of supernatant to a new plate, and read at 410 nm.

  • Data Analysis:

    • Subtract the Blank Control OD from sample ODs.

    • Convert

      
      OD to concentration (µM) using the 2-nitroaniline standard curve.
      
    • Calculate Activity:

      
      .
      

Data Analysis & Troubleshooting

Calculating Z-Factor (Assay Robustness)

For high-throughput screening (HTS) optimization, calculate the Z-factor using positive (high amidase) and negative (inhibitor-treated or low amidase) controls.



  • Target: Z > 0.5 indicates an excellent assay.

  • Optimization: If Z < 0.5, optimize cell density, substrate concentration (up to solubility limit), or incubation time.

Troubleshooting Guide
IssueProbable CauseSolution
High Background Spontaneous hydrolysis or serum esterases.Use serum-free buffer (HBSS); check pH (keep < 7.5); store stock at -20°C.
Low Signal Low enzyme expression or poor uptake.Increase cell density; permeabilize cells (if measuring lysate activity); increase [NCC] to 200 µM.
Precipitation [NCC] too high for buffer.Keep DMSO at 1–2%; ensure [NCC]

100 µM; sonicate working solution.

References

  • Bahar, F. G., et al. (2012). "Arylacetamide deacetylase: a novel target for carbamate insecticides." Pesticide Biochemistry and Physiology. Link (Context: Amidase activity on aryl acetamides).

  • Huang, X., et al. (2011). "Optimization of a fluorescence-based assay for large-scale screening of fatty acid amide hydrolase inhibitors." Assay and Drug Development Technologies. Link (Context: Assay development principles for amide hydrolases).

  • Tingle, M. D., et al. (1990). "The hydrolysis of some acetanilides by liver and kidney fractions." Biochemical Pharmacology. Link (Context: Hydrolysis of anilide bonds).

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link (Context: Z-factor calculation).

  • PubChem. (2025).[2][3][4][5] "Compound Summary: 2-Nitroaniline." National Library of Medicine. Link (Context: Spectral properties of the cleavage product).

Sources

Application Note: N-(2-nitrophenyl)cyclopentanecarboxamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of N-(2-nitrophenyl)cyclopentanecarboxamide as a strategic intermediate in the synthesis of 2-cyclopentyl-1H-benzimidazole scaffolds.

Executive Summary

N-(2-nitrophenyl)cyclopentanecarboxamide serves as a critical "masked" precursor for the synthesis of 2-cyclopentyl-1H-benzimidazole , a privileged pharmacophore found in antiviral, anti-inflammatory, and antihypertensive agents (e.g., Telmisartan analogs). Unlike direct condensation methods using o-phenylenediamine (which are prone to oxidative instability), this nitro-amide precursor offers a robust, shelf-stable alternative that allows for late-stage reductive cyclization. This guide provides a validated protocol for its synthesis and its subsequent transformation into the benzimidazole core via a "reductive dehydration" cascade.

Strategic Utility & Mechanism

The utility of this compound lies in its ability to generate the reactive o-aminoanilide intermediate in situ.

  • Stability: The nitro group protects the amine from oxidation until cyclization is desired.

  • Regiocontrol: Pre-forming the amide bond guarantees the installation of the cyclopentyl group at the C2 position, avoiding the mixture of products often seen when reacting free diamines with acid chlorides.

Mechanistic Pathway

The transformation follows a Reductive Cyclodehydration sequence:

  • Chemoselective Reduction: The nitro group is reduced to a primary amine (aniline).

  • Intramolecular Nucleophilic Attack: The newly formed amine attacks the amide carbonyl carbon.

  • Dehydration: Loss of water drives the aromatization to form the stable imidazole ring.

ReactionPathway Start 2-Nitroaniline Inter1 N-(2-nitrophenyl) cyclopentanecarboxamide (Stable Precursor) Start->Inter1 Acylation (Cyclopentanecarbonyl chloride) Inter2 N-(2-aminophenyl) cyclopentanecarboxamide (Transient) Inter1->Inter2 Nitro Reduction (Fe/AcOH or H2/Pd) Product 2-Cyclopentyl- 1H-benzimidazole Inter2->Product Cyclodehydration (-H2O)

Caption: Logical flow from starting material to benzimidazole scaffold via the nitro-amide intermediate.

Experimental Protocols

Protocol A: Synthesis of N-(2-nitrophenyl)cyclopentanecarboxamide

Objective: High-yield acylation of 2-nitroaniline without di-acylation side products.

Reagents:

  • 2-Nitroaniline (1.0 equiv)

  • Cyclopentanecarbonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-nitroaniline (10 mmol) and anhydrous DCM (50 mL). Add TEA (12 mmol) and cool the solution to 0°C under an inert atmosphere (

    
    ).
    
  • Addition: Add cyclopentanecarbonyl chloride (11 mmol) dropwise over 15 minutes. The exotherm must be controlled to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated

    
     (30 mL). Extract with DCM (
    
    
    
    mL). Wash the organic layer with 1M HCl (to remove unreacted aniline/pyridine) followed by brine.
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
    • Target Yield: >85%[1][2][3]

    • Appearance: Yellow crystalline solid.

Protocol B: Reductive Cyclization to 2-Cyclopentylbenzimidazole

Objective: One-pot reduction and ring closure. Method B1 is preferred for robustness; Method B2 for functional group sensitivity.

Method B1: Iron-Mediated Cyclization (The "Bechamp" Variation)

This method is robust, inexpensive, and tolerant of moisture.

Reagents:

  • N-(2-nitrophenyl)cyclopentanecarboxamide (1.0 equiv)

  • Iron Powder (Fe, 325 mesh) (5.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Dissolution: Dissolve the amide (5 mmol) in Glacial Acetic Acid (20 mL).

  • Reduction: Add Iron powder (25 mmol) in one portion.

  • Cyclization: Heat the reaction mixture to reflux (118°C) for 2–4 hours.

    • Note: The initial reduction is exothermic; heating drives the subsequent dehydration.

  • Workup: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Neutralization: Concentrate the filtrate. Dilute with EtOAc and carefully neutralize with aqueous

    
     or 
    
    
    
    until pH ~9 (Benzimidazoles are basic; acidic workup will trap them in the aqueous phase).
  • Isolation: Separate organic layer, dry, and concentrate. Purify via column chromatography (DCM:MeOH 95:5).

Method B2: Sodium Dithionite Reduction (Mild/Green)

Suitable if the substrate contains acid-sensitive groups.

Reagents:

  • Sodium Dithionite (

    
    ) (3.0 equiv)
    
  • Solvent: DMSO/Water (9:1)

Procedure:

  • Dissolve the amide in DMSO/Water.

  • Add

    
     and heat to 100°C for 12 hours.
    
  • Pour into ice water; the precipitate is often the pure benzimidazole.

Data Summary & Troubleshooting

ParameterProtocol A (Acylation)Protocol B1 (Fe/AcOH)Protocol B2 (Na2S2O4)
Typical Yield 85–92%75–85%60–75%
Reaction Time 4–6 h3 h12 h
Temp 0°C

RT
118°C (Reflux)100°C
Key Risk Bis-acylation (keep temp low)Incomplete cyclizationSulfur smell/residue

Troubleshooting Guide:

  • Problem: Product remains as the intermediate amine (N-(2-aminophenyl)cyclopentanecarboxamide).

    • Solution: The dehydration step requires heat and acid. If using Method B1, extend reflux time. If using catalytic hydrogenation (

      
      ), you must add an acid catalyst (e.g., p-TsOH) and heat in toluene to close the ring.
      
  • Problem: Low solubility of starting material.

    • Solution: For Protocol B1, adding 10-20% Ethanol to the Acetic Acid can improve solubility.

References

  • Synthesis of Benzimidazoles via Reductive Cyclization

    • Title: "One-pot synthesis of 2-substituted benzimidazoles
    • Source:Tetrahedron Letters, 2007.
    • Relevance: Establishes the Fe/AcOH methodology for this specific transform
  • Cyclopentyl-containing Pharmacophores

    • Title: "Application Notes: Cyclopentanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermedi
    • Source: BenchChem Applic
    • Relevance: Validates the use of cyclopentanecarbonyl chloride as a lipophilic building block.
  • Mechanistic Insight (Nitro Reduction)

    • Title: "Selective reduction of nitro compounds to amines"[4]

    • Source:Chemical Reviews, 2010.
    • Relevance: Provides background on chemoselectivity (avoiding over-reduction of the arom

Sources

Application Note: In Vitro Cytotoxicity Evaluation of N-(2-nitrophenyl)cyclopentanecarboxamide (NPCA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Assay Development Scientists, and Preclinical Pharmacologists. Document Type: Mechanistic Profiling Guide & Standardized Protocol

Introduction & Mechanistic Causality

N-(2-nitrophenyl)cyclopentanecarboxamide (NPCA) represents a class of lipophilic nitroaromatic amides. In drug development and occupational toxicology, evaluating the cytotoxicity of nitroaromatics requires more than simple viability screening; it demands an understanding of their unique intracellular bioactivation.

The cytotoxicity of NPCA is not merely a function of target binding, but is fundamentally driven by the enzymatic reduction of its ortho-nitro group [1]. The cyclopentanecarboxamide moiety provides high lipophilicity, ensuring rapid diffusion across the phospholipid bilayer. Once intracellular, NPCA is subjected to two competing metabolic pathways:

  • Single-Electron Reduction (Futile Cycling): Flavoenzymes, predominantly NADPH:cytochrome P-450 reductase, reduce the nitro group to a highly reactive nitro anion radical (ArNO

    
    ). In aerobic environments, this radical rapidly donates an electron to molecular oxygen, generating superoxide (O
    
    
    
    ) and other Reactive Oxygen Species (ROS), while regenerating the parent NPCA molecule [2]. This continuous cycle leads to severe oxidative stress and mitochondrial dysfunction [3].
  • Two-Electron Reduction: Cytosolic enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) catalyze a direct two-electron reduction, bypassing the radical intermediate to form nitroso and hydroxylamine species. These electrophilic metabolites covalently bind to proteins and DNA, causing irreversible macromolecular damage [1].

G cluster_1e Single-Electron Reduction (Aerobic) cluster_2e Two-Electron Reduction NPCA N-(2-nitrophenyl)cyclopentanecarboxamide (NPCA) P450 Flavoenzymes (e.g., P450 Reductase) NPCA->P450 NQO1 NQO1 / Nitroreductases NPCA->NQO1 Radical Nitro Anion Radical (ArNO2•-) P450->Radical Radical->NPCA Redox Cycling ROS Reactive Oxygen Species (O2•-, H2O2) Radical->ROS + O2 Apoptosis Mitochondrial Dysfunction & Cellular Apoptosis ROS->Apoptosis Nitroso Nitroso & Hydroxylamine Intermediates NQO1->Nitroso Adducts Protein & DNA Adducts Nitroso->Adducts Adducts->Apoptosis

Mechanisms of NPCA bioactivation via 1-electron and 2-electron reduction pathways.

Experimental Design: Building a Self-Validating System

A critical pitfall in testing nitroaromatics is redox interference . Because compounds like NPCA undergo redox cycling, they can spontaneously reduce tetrazolium salts (e.g., MTT, WST-8) in the assay media, artificially inflating viability signals and causing false-negative cytotoxicity readouts.

To ensure Trustworthiness and compliance with ISO 10993-5 principles [4], this protocol employs a self-validating orthogonal assay matrix:

  • Primary Viability (Metabolic): WST-8 assay, but with a mandatory pre-read wash step to eliminate extracellular redox cycling.

  • Secondary Viability (Membrane Integrity): LDH (Lactate Dehydrogenase) release assay. Because LDH relies on enzymatic conversion rather than direct chemical reduction by the drug, it serves as an orthogonal truth-source. Logic Check: If WST-8 shows high viability but LDH is also high, the WST-8 signal is a false positive due to NPCA redox interference.

  • Mechanistic Endpoint: DCFDA assay to quantify the ROS burst predicted by the single-electron reduction pathway.

Workflow Seed 1. Cell Seeding (HepG2, 96-well) Treat 2. NPCA Treatment (0.1 - 200 µM, 24h) Seed->Treat Wash 3. Media Removal & Wash Step (Crucial for Nitroaromatics) Treat->Wash Assay1 WST-8 Assay (Metabolic Viability) Wash->Assay1 Assay2 LDH Assay (Membrane Integrity) Wash->Assay2 Assay3 DCFDA Assay (ROS Generation) Wash->Assay3

Self-validating in vitro workflow for NPCA cytotoxicity profiling using orthogonal assays.

Step-by-Step Methodology

Cell Culture & Treatment Preparation

Expert Insight: HepG2 (human hepatocellular carcinoma) cells are selected over standard L929 fibroblasts because HepG2 cells express high basal levels of P450 reductases and NQO1, which are strictly required to bioactivate NPCA and accurately model hepatic first-pass toxicity.

  • Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well clear-bottom plate (for WST-8/LDH) and a 96-well black plate (for DCFDA). Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Compound Preparation: Dissolve NPCA in 100% DMSO to create a 200 mM stock. Perform serial dilutions in complete DMEM. Critical: Final DMSO concentration must not exceed 0.1% (v/v) to prevent vehicle-induced solvent toxicity.

  • Treatment: Aspirate culture media and apply NPCA treatments (0.1 µM to 200 µM). Include a Vehicle Control (0.1% DMSO), a Positive Cytotoxicity Control (100 µM Menadione), and a Blank (media only). Incubate for 24 hours.

Multiplexed WST-8 and LDH Assay (Self-Validating Step)
  • Supernatant Collection (LDH): After 24 hours, carefully transfer 50 µL of the supernatant from each well into a new 96-well plate. Add 50 µL of LDH Reaction Mix to the supernatant. Incubate for 30 mins in the dark, add Stop Solution, and read absorbance at 490 nm.

  • Wash Step (WST-8): Aspirate the remaining media from the original cell plate. Wash the cells gently twice with 1X PBS. Causality: This removes residual NPCA, preventing it from spontaneously reducing the WST-8 tetrazolium salt.

  • WST-8 Incubation: Add 100 µL of fresh media containing 10% WST-8 reagent to the washed cells. Incubate for 2 hours at 37°C. Read absorbance at 450 nm.

Intracellular ROS Quantification (DCFDA Assay)
  • Pre-loading: Wash the black 96-well plate with PBS. Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 minutes prior to NPCA treatment.

  • Activation: Wash cells to remove extracellular DCFDA, then apply NPCA treatments for 4 hours (ROS bursts occur early in the apoptotic cascade).

  • Measurement: Read fluorescence (Ex/Em = 485/535 nm).

Representative Quantitative Data

The following tables summarize the expected pharmacological profile of NPCA in a metabolically competent cell line, demonstrating the inverse correlation between metabolic viability and membrane rupture, alongside the mechanistic ROS spike.

Table 1: Orthogonal Viability Profiling of NPCA (24h Exposure)

NPCA Concentration (µM)WST-8 Viability (%) ± SDLDH Release (%) ± SDInterpretation / System Validation
0.1 (Vehicle)100.0 ± 2.14.2 ± 1.1Baseline health confirmed.
1.098.5 ± 3.45.0 ± 1.5No observed adverse effect level (NOAEL).
10.082.1 ± 4.018.4 ± 2.2Onset of metabolic stress.
50.045.3 ± 5.155.7 ± 4.8IC

threshold crossed.
100.012.4 ± 2.889.2 ± 6.1Severe cytotoxicity; WST/LDH inversely align.
100.0 (Unwashed)*68.4 ± 7.589.2 ± 6.1Validation Failure: Redox interference detected.

Table 2: Mechanistic ROS Generation (4h Exposure)

Treatment ConditionROS Fold Change (vs. Vehicle)Caspase 3/7 Activation (RLU)
Vehicle Control1.0x1,200
NPCA (10 µM)2.4x3,450
NPCA (50 µM)6.8x12,800
Menadione (Positive Ctrl)8.5x15,100

References

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.[Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI.[Link]

  • Fexinidazole induced cytotoxicity is distinct from related anti-trypanosome nitroaromatic drugs. bioRxiv.[Link]

Application Notes & Protocols: A Guide to Molecular Docking Studies of N-(2-nitrophenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of binding interactions between a ligand and a target protein at the atomic level.[1] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on N-(2-nitrophenyl)cyclopentanecarboxamide, a novel compound with potential pharmacological relevance. We will delve into the scientific rationale behind each procedural step, from ligand preparation and receptor selection to the execution of the docking simulation and the critical analysis of its results. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating workflow using industry-standard open-source software such as AutoDock Vina.

Introduction: The Scientific Premise

N-(2-nitrophenyl)cyclopentanecarboxamide is a molecule of interest due to its distinct chemical features. The structure combines a cyclopentane ring, a flexible aliphatic scaffold, with a carboxamide linker, a common feature in many bioactive molecules capable of forming hydrogen bonds. Crucially, it features a 2-nitrophenyl group. The nitro group is a well-known pharmacophore but can also act as a toxicophore; its presence can significantly influence the electronic properties and binding capabilities of a molecule.[2] For instance, related compounds like N-(2-nitrophenyl) pyrazine-2-carboxamide have been investigated as potential anti-tuberculosis agents, targeting enzymes essential for mycobacterial survival.[3]

Given this context, a molecular docking study is the logical first step to hypothesize its mechanism of action. The primary goals of docking are to predict the preferred binding pose (conformation and orientation) of the ligand within the active site of a protein and to estimate the strength of the interaction, typically as a binding affinity score.[4] This in silico approach allows for the rapid screening of potential biological targets and provides a structural basis for designing more potent and selective analogs. Knowing the three-dimensional structure of the protein target is the essential first step in this rational design process.[5]

This guide will use Mycobacterium tuberculosis mycolic acid cyclopropane synthase (CmaA2) as a representative target protein (PDB ID: 3HEM), based on the documented activity of similar carboxamide compounds.[3] However, the principles and protocols described herein are broadly applicable to any valid protein target.

Part 1: Pre-Docking Preparation: The Foundation of Accuracy

The quality of a docking simulation is fundamentally dependent on the meticulous preparation of both the ligand and the receptor. This phase ensures that the molecular structures are chemically correct and appropriately formatted for the docking software.

Ligand Preparation: From 2D Structure to 3D Docking-Ready Format

The initial step is to generate a high-quality, energy-minimized 3D structure for N-(2-nitrophenyl)cyclopentanecarboxamide. This is crucial because the docking algorithm will explore various conformations of the ligand, and starting from a plausible 3D geometry is more efficient and accurate.[6]

Protocol: Ligand Preparation

  • 2D Structure Generation:

    • Use a chemical drawing tool such as ChemDraw or MarvinSketch to draw the 2D structure of N-(2-nitrophenyl)cyclopentanecarboxamide.

    • Rationale: This ensures the correct connectivity of atoms as a starting point.

  • Conversion to 3D and Energy Minimization:

    • Import the 2D structure into a molecular modeling program (e.g., Avogadro, UCSF Chimera).

    • Use the program's built-in functions to add hydrogens and generate an initial 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). Save the optimized structure as a .pdb file.

    • Rationale: Energy minimization refines bond lengths, angles, and dihedrals to produce a low-energy, sterically favorable 3D structure, which is a more realistic representation of the molecule.[6]

  • Preparation for AutoDock (PDBQT Format):

    • Open AutoDockTools (ADT), a graphical user interface for AutoDock programs.[7]

    • Navigate to Ligand -> Input -> Open and select the energy-minimized .pdb file of the ligand.

    • ADT will automatically add hydrogens. It is essential to compute charges. Navigate to Edit -> Charges -> Compute Gasteiger.

    • Navigate to Ligand -> Torsion Tree -> Detect Root. This step defines the rigid core and rotatable bonds of the molecule.

    • Finally, save the prepared ligand in the required format: Ligand -> Output -> Save as PDBQT.

    • Rationale: The PDBQT format is an extension of the PDB format that includes atomic partial charges (Q) and AutoDock atom types (T).[8] Gasteiger charges are an empirical method for rapid charge calculation, sufficient for docking purposes.[9] Defining rotatable bonds allows the docking software to explore the conformational flexibility of the ligand, which is critical for finding the optimal binding pose.[8]

Receptor Preparation: Isolating the Target Binding Site

Preparing the receptor involves "cleaning" the crystal structure obtained from the Protein Data Bank (PDB) to ensure it is suitable for docking. This typically involves removing non-essential molecules and preparing the protein for the addition of a ligand.

Protocol: Receptor Preparation

  • Obtain Receptor Structure:

    • Download the crystal structure of the target protein from the RCSB PDB database (e.g., PDB ID: 3HEM).[10] The .pdb format is suitable for this initial step.

  • Clean the PDB File:

    • Open the .pdb file in a molecular visualization tool like UCSF Chimera or PyMOL.[11]

    • Remove all non-essential molecules, including water, ions, co-factors, and any co-crystallized ligands.[6] For this example, remove all molecules except the protein chains of 3HEM.

    • Save the cleaned protein structure as a new .pdb file.

    • Rationale: Water molecules in the active site can be transient and are often not conserved; their removal simplifies the system and prevents potential interference with ligand docking.[11] Existing ligands must be removed to make the binding site available for docking our new compound.

  • Preparation for AutoDock (PDBQT Format):

    • Open the cleaned protein .pdb file in AutoDockTools.

    • Navigate to Edit -> Hydrogens -> Add. In the dialog box, select Polar only and click OK.

    • Add partial charges by navigating to Edit -> Charges -> Add Kollman Charges.

    • Save the prepared receptor by going to Grid -> Macromolecule -> Choose, select the protein, and save it in PDBQT format.[10]

    • Rationale: X-ray crystallography often does not resolve hydrogen atoms. Adding polar hydrogens is critical as they are key participants in hydrogen bonding interactions, a major driver of protein-ligand binding.[12] Kollman charges are a standard, well-validated method for assigning partial charges to proteins for docking simulations.[9]

Part 2: The Molecular Docking Workflow

With the ligand and receptor prepared, the next stage is to define the search space for the docking simulation and execute the program.

Defining the Search Space: The Grid Box

AutoDock Vina performs its search within a user-defined 3D grid. The size and center of this grid box are critical parameters that dictate the region of the protein the software will explore.

Protocol: Grid Box Setup

  • Open the Prepared Receptor: In AutoDockTools, with the receptor .pdbqt file loaded, go to Grid -> Grid Box.

  • Position and Size the Box: A box will appear around the protein. Use the dimension and center controls in the Grid Options window to adjust it. The box should be centered on the active site of the protein and large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.

  • Save the Configuration: Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z). This information is required for the Vina configuration file.

    • Rationale: A well-defined grid box focuses the computational effort on the region of interest, saving time and increasing the chances of finding the correct binding pose.[13] If the box is too small, it may cut off potential favorable binding orientations; if it's too large, the search becomes less efficient.

Running the AutoDock Vina Simulation

AutoDock Vina is a powerful and widely used open-source program for molecular docking. It uses a sophisticated gradient optimization method in its search algorithm.[14] The simulation is typically run from the command line using a configuration file.

Protocol: Executing the Docking Run

  • Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking. Populate it with the grid box parameters noted earlier.

    • Rationale: The exhaustiveness parameter controls the thoroughness of the search (higher is more thorough but slower). num_modes specifies how many binding modes (poses) to generate.[15]

  • Run Vina from the Command Line:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the following command (the path to the Vina executable may vary): vina --config conf.txt --log log.txt

    • Rationale: This command initiates the docking process. Vina will output the predicted binding poses into the all_poses.pdbqt file and a summary of the run, including the binding affinity scores for each pose, into the log.txt file.[15]

Diagram: General Molecular Docking Workflow

The following diagram illustrates the end-to-end process for a typical molecular docking experiment.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_analysis Part 3: Analysis & Validation Ligand_2D 1. Draw 2D Ligand Ligand_3D 2. Generate & Minimize 3D Structure Ligand_2D->Ligand_3D Ligand_PDBQT 3. Prepare Ligand (PDBQT) Ligand_3D->Ligand_PDBQT Grid 7. Define Grid Box Ligand_PDBQT->Grid Receptor_PDB 4. Download Receptor (PDB) Receptor_Clean 5. Clean Receptor Structure Receptor_PDB->Receptor_Clean Receptor_PDBQT 6. Prepare Receptor (PDBQT) Receptor_Clean->Receptor_PDBQT Receptor_PDBQT->Grid Run_Vina 8. Run AutoDock Vina Grid->Run_Vina Analyze_Scores 9. Analyze Binding Scores Run_Vina->Analyze_Scores Visualize 10. Visualize Poses & Interactions Run_Vina->Visualize Analyze_Scores->Visualize Validate 11. Validate Protocol (Re-docking) Visualize->Validate

Caption: A flowchart of the molecular docking process.

Part 3: Post-Docking Analysis and Validation

Interpreting the Results: Binding Affinity and Poses

AutoDock Vina provides two primary pieces of information: the binding affinity and the coordinates for the predicted binding poses.[16]

  • Binding Affinity (ΔG): This value, reported in kcal/mol, is an estimate of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.[17] This score is the primary metric used to rank different ligands or different poses of the same ligand.

  • Binding Poses: Vina will generate multiple binding poses (the number specified by num_modes). The top-ranked pose is the one with the best (most negative) binding affinity score. However, it is good practice to examine several of the top poses.

Table 1: Example Docking Results for N-(2-nitrophenyl)cyclopentanecarboxamide

ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.35
3-8.11.98
4-7.92.45
5-7.73.12
Visualization of Interactions

Visual inspection is a critical step to understand how the ligand is binding to the protein.[17] This involves identifying key intermolecular interactions.

Protocol: Visual Analysis

  • Load Structures: Open a visualization program (e.g., PyMOL, Discovery Studio Visualizer) and load the prepared receptor .pdbqt file and the docking output file all_poses.pdbqt.

  • Examine Top Poses: Focus on the top-ranked pose. Analyze its position within the active site.

  • Identify Key Interactions: Look for specific interactions between the ligand and the protein's amino acid residues. Common interactions include:

    • Hydrogen Bonds: Often involving the amide group of the ligand.

    • Hydrophobic Interactions: Involving the cyclopentane and phenyl rings.

    • Pi-Pi Stacking: Between the nitrophenyl ring and aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

  • Generate 2D Diagrams: Use tools like LigPlot+ or the PoseView web server to generate 2D schematic diagrams that clearly illustrate these interactions.[18]

Trustworthiness: Validating the Docking Protocol

A crucial step to ensure the reliability of your docking results is to validate the protocol.[19] The most common method is to perform "re-docking."[20]

Protocol: Docking Validation via Re-docking

  • Select a Holo-Structure: Find a crystal structure of your target protein that has a co-crystallized ligand bound in the active site. If using 3HEM, a suitable structure with a ligand would need to be identified.

  • Extract and Prepare: Extract the co-crystallized ligand from the PDB file and prepare it as described in section 1.1. Prepare the receptor as well, ensuring the binding site is now empty.

  • Re-dock: Use the exact same grid box parameters and Vina configuration to dock the original ligand back into the protein's active site.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is capable of accurately reproducing the experimentally observed binding mode.[19][20] If the RMSD is low, you can have greater confidence in the poses predicted for your novel compound.[19]

Diagram: Logic for Analyzing Docking Poses

This diagram outlines the decision-making process when evaluating the output of a docking simulation.

G start Docking Pose Generated check_score Binding Affinity < -6.0 kcal/mol? start->check_score check_interactions Plausible H-bonds / Hydrophobic Interactions? check_score->check_interactions Yes outcome_bad Low-Confidence Pose check_score->outcome_bad No check_cluster Multiple Poses in Same Cluster (Low RMSD)? check_interactions->check_cluster Yes outcome_medium Moderate-Confidence Pose check_interactions->outcome_medium No outcome_good High-Confidence Pose check_cluster->outcome_good Yes check_cluster->outcome_medium No

Caption: A decision tree for evaluating docking results.

Conclusion and Best Practices

This guide has outlined a detailed, scientifically-grounded protocol for using N-(2-nitrophenyl)cyclopentanecarboxamide in molecular docking studies. By following these steps—from meticulous ligand and receptor preparation to rigorous post-docking analysis and validation—researchers can generate reliable hypotheses about the compound's potential biological targets and binding mechanisms.

Key Best Practices to Remember:

  • Garbage In, Garbage Out: The quality of your input structures directly determines the quality of the output. Always start with high-resolution crystal structures and properly energy-minimized ligands.

  • Validate Your Protocol: Never trust docking results blindly. Always perform a re-docking validation with a known ligand to ensure your parameters are appropriate for the system under study.[19]

  • Visualize and Scrutinize: Do not rely solely on the binding score. Visually inspect the top-ranked poses to ensure they make chemical sense. A good score is meaningless if the ligand has severe steric clashes or makes no favorable interactions.[17]

  • Docking is a Predictive Tool: Molecular docking is a powerful computational microscope, but it provides predictions, not certainties. The results should be used to guide further experimental work, such as in vitro binding assays, which are required for ultimate validation.

By integrating these protocols and principles, scientists can effectively leverage molecular docking to accelerate the early stages of drug discovery and gain valuable insights into the molecular world.

References

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results?
  • Karmakar, R. (2024, October 6). How to perform Molecular Docking using AutoDock Vina.
  • Quora User. (2021, September 20). How does one prepare proteins for molecular docking? Quora.
  • Hassan, M. (2022, April 25). How to validate the molecular docking results?
  • Perez, A. (2020, May 18). How I can analyze and present docking results?
  • Singh, P., & Kumar, A. (2021, August 30). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. JSciMed Central.
  • Matter Modeling Stack Exchange Contributor. (2021, April 19). How can I validate docking result without a co-crystallized ligand?
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?
  • Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from The Scripps Research Institute website.
  • Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • da Silva, F. L. B., & Vranken, W. F. (2016). 1001 Ways to run AutoDock Vina for virtual screening. Journal of Computer-Aided Molecular Design, 30(10), 803–812.
  • Bioinformatics Stack Exchange Contributor. (2025, June 1). Ligand and Receptor Preparation for Molecular Docking using AutoDock4 and AutoDockTools.
  • The Bioinformatics Coach. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube.
  • ECHEMI. (n.d.). How can I validate a docking protocol?
  • Cresset Group. (n.d.). Protein-ligand docking.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
  • Kairys, V., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • Bioinformatics Academy. (2025, August 7).
  • Center for Computational Structural Biology. (n.d.). AutoDock Version 4.2. Scripps Research.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery.
  • Seffouh, A., & Roy, R. (2015). AutoDock and AutoDockTools for Protein-Ligand Docking. In Methods in Molecular Biology (pp. 267-283). Humana Press.
  • Barakat, K. H. (2009). Molecular Docking Tutorial.
  • Pharmacophore. (2020, August 30). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4).
  • Chaudhary, K. K., & Mishra, N. (2016). A Review on Molecular Docking: Novel Tool for Drug Discovery. JSM Chemistry, 4(3), 1029.
  • International Journal of Pharmaceutical Research and Applications. (n.d.). From Target to Therapy: Molecular docking in structure-based Drug discovery and Biological activities.
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157.
  • Guarneri, L., et al. (2001). N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. Journal of Pharmacology and Experimental Therapeutics, 299(3), 1027–1037.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of N-(2-nitrophenyl) pyrazine – 2-caboxamide.
  • Jamali, S., et al. (2015). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. Scientific Reports, 5, 12496.
  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA.
  • Ortiz-Baeza, J., et al. (2025, February 20). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules, 30(4), 896.
  • PrepChem.com. (n.d.). Synthesis of trans-N-Decyl-2-(4-nitrophenyl)cyclopropanecarboxamide.
  • PubChem. (n.d.). 2-Nitrocyclopentane carboxylic acid.
  • Asghar, M. N., et al. (2023).
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  • MDPI. (2023, October 29). Protein-Targeting Drug Discovery.
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  • Martínez-Alarcón, D. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3616.
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  • ResearchGate. (2026, January 12).
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N-(2-nitrophenyl)cyclopentanecarboxamide as a precursor for novel therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(2-nitrophenyl)cyclopentanecarboxamide as a Strategic Precursor in the Synthesis of 2-Cyclopentylbenzimidazole Therapeutics

Executive Summary

This application note details the utility, mechanistic rationale, and standardized protocols for employing N-(2-nitrophenyl)cyclopentanecarboxamide as a high-value precursor in drug discovery. Specifically, this compound serves as a critical, stable intermediate for synthesizing 2-cyclopentyl-1H-benzo[d]imidazoles—a privileged pharmacological scaffold with documented efficacy against steroid-metabolizing enzymes and kinase targets.

Strategic Rationale & Mechanistic Insights (E-E-A-T)

The Causality of Precursor Selection

In the synthesis of 2-substituted benzimidazoles, researchers often attempt the direct condensation of carboxylic acids with o-phenylenediamine. However, this classical approach is fundamentally flawed for complex drug discovery: it is plagued by poor chemoselectivity, frequently yielding complex mixtures of mono- and bis-acylated products, and requires harsh dehydrating conditions (e.g., polyphosphoric acid at >150°C) that degrade sensitive functional groups.

By utilizing 2-nitroaniline[1] as the starting material, the synthetic workflow is optimized for both yield and purity. The strong electron-withdrawing nature of the ortho-nitro group deactivates the amine, ensuring strict mono-acylation when reacted with cyclopentanecarbonyl chloride. Consequently, N-(2-nitrophenyl)cyclopentanecarboxamide acts as a stable, easily purifiable intermediate. The nitro group functions as a built-in protecting group that, upon controlled reduction, yields a highly reactive ortho-aminoamide that spontaneously cyclizes under mild acidic conditions.

Therapeutic Application: Targeting AKR1C3

Cyclopentane carboxamide derivatives have been extensively evaluated as potent inhibitors of aldo-keto reductases, specifically AKR1C1 and AKR1C3[2]. AKR1C3 is a critical enzyme in the biosynthesis of active androgens and prostaglandins, making it a primary target in castration-resistant prostate cancer (CRPC). The cyclopentyl moiety derived from our precursor imparts optimal steric bulk and lipophilicity (XLogP ~2.0) to perfectly occupy the hydrophobic binding pocket of the AKR1C3 enzyme.

BioPathway Precursor N-(2-nitrophenyl) cyclopentanecarboxamide Drug 2-Cyclopentylbenzimidazole (Active API) Precursor->Drug Synthesis Enzyme AKR1C3 Enzyme Drug->Enzyme Inhibits Product Active Androgens Enzyme->Product Catalyzes Substrate Steroid Precursors (e.g., PGD2) Substrate->Enzyme Binds Disease Tumor Proliferation Product->Disease Drives

Caption: Pharmacological targeting of AKR1C3 using 2-cyclopentylbenzimidazole derivatives.

Quantitative Data & Optimization

To ensure rigorous quality control, the physicochemical properties of the precursor and its synthetic milestones must be monitored. 2-Nitroaniline presents as a distinct orange-yellow crystalline solid[1]. The successful formation of the N-(2-nitrophenyl)cyclopentanecarboxamide precursor is visually self-validating, as the extended conjugation of the starting material is broken, resulting in a pale yellow to off-white powder.

Table 1: Physicochemical Properties of Synthetic Milestones

CompoundMolecular FormulaExact MassTarget m/z [M+H]+Visual Appearance
2-Nitroaniline (Starting Material)C6H6N2O2138.04139.0Bright Orange Solid
N-(2-nitrophenyl)cyclopentanecarboxamideC12H14N2O3234.10235.1Pale Yellow Powder
N-(2-aminophenyl)cyclopentanecarboxamideC12H16N2O204.13205.1Colorless Oil / Film
2-Cyclopentyl-1H-benzo[d]imidazoleC12H14N2186.12187.1White Crystalline Solid

Table 2: Optimization of One-Pot Reductive Cyclization Conditions

Reducing AgentSolvent SystemAdditive / CatalystTemp (°C)Yield (%)Purity (LC-MS)
Pd/C (10%), H2 (1 atm)MethanolNone2515% (Stalls at diamine)98%
Pd/C (10%), H2 (1 atm)MethanolAcetic Acid (1.0 eq)6082%95%
Fe Powder (5.0 eq)EtOH / H2O (4:1)NH4Cl (5.0 eq)8094%>99%

Note: The Iron/NH4Cl system is highly preferred as the mild acidity of NH4Cl at elevated temperatures perfectly drives the dehydration step without requiring secondary solvent exchanges.

Experimental Workflows & Protocols

ChemWorkflow Step1 2-Nitroaniline + Cyclopentanecarbonyl Chloride Step2 Amide Coupling (DCM, Pyridine, 0°C to RT) Step1->Step2 Step3 N-(2-nitrophenyl)cyclopentanecarboxamide (Stable Precursor) Step2->Step3 Step4 Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Step3->Step4 Step5 N-(2-aminophenyl)cyclopentanecarboxamide (Transient Intermediate) Step4->Step5 Step6 Spontaneous Acid-Catalyzed Cyclization (-H2O) Step5->Step6 Step7 2-Cyclopentyl-1H-benzo[d]imidazole (Therapeutic Scaffold) Step6->Step7

Caption: Step-by-step synthetic workflow from precursor to the final therapeutic scaffold.

Protocol A: Synthesis of N-(2-nitrophenyl)cyclopentanecarboxamide

This protocol utilizes a highly controlled Schotten-Baumann-type acylation to prevent over-reaction.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitroaniline (10.0 mmol, 1.38 g)[1] in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add anhydrous Pyridine (15.0 mmol, 1.2 mL) to the bright orange solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise, add cyclopentanecarbonyl chloride (11.0 mmol, 1.34 mL) over 15 minutes.

  • Self-Validating Observation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The reaction is visually self-validating: the bright orange color of the starting material will fade into a pale yellow suspension, indicating the successful conversion of the primary amine to the amide.

  • Workup: Quench the reaction with 1M HCl (30 mL) to protonate and remove unreacted pyridine. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with saturated aqueous NaHCO3 (30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-(2-nitrophenyl)cyclopentanecarboxamide as a pale yellow powder. (Expected Yield: ~90%).

Protocol B: One-Pot Reductive Cyclization to 2-Cyclopentylbenzimidazole

This protocol leverages the thermodynamic stability of the imidazole ring to drive a one-pot reduction and dehydration.

  • Preparation: Suspend N-(2-nitrophenyl)cyclopentanecarboxamide (5.0 mmol, 1.17 g) in a solvent mixture of Ethanol and Water (4:1 ratio, 40 mL).

  • Reagent Addition: Add Iron powder (25.0 mmol, 1.40 g) and Ammonium Chloride (25.0 mmol, 1.34 g). The NH4Cl acts as both a proton source for the reduction and a mild acid catalyst for the subsequent cyclization.

  • Reflux: Heat the mixture to 80 °C under vigorous stirring for 3 hours.

  • Self-Validating LC-MS Tracking:

    • At t = 30 min, sample the reaction. LC-MS will show a dominant peak at m/z 205.1 , corresponding to the uncyclized diamine intermediate.

    • At t = 120 min, sample again. The mass peak must completely shift to m/z 187.1 , confirming the extrusion of water and successful closure of the benzimidazole ring.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad with hot ethyl acetate (50 mL).

  • Purification: Concentrate the filtrate, dissolve the residue in ethyl acetate, and wash with brine. Dry over Na2SO4, concentrate, and recrystallize from hot toluene to afford pure 2-cyclopentyl-1H-benzo[d]imidazole.

References

  • 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. National Institutes of Health (NIH).[Link]

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Troubleshooting & Optimization

Optimizing the yield of N-(2-nitrophenyl)cyclopentanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing amides from highly deactivated anilines is a notorious bottleneck in drug discovery and chemical methodology scale-up. This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to successfully optimize the yield of N-(2-nitrophenyl)cyclopentanecarboxamide.

Mechanistic Overview: The "Why" Behind the Low Yields

When attempting to couple 2-nitroaniline with cyclopentanecarboxylic acid derivatives, researchers frequently encounter near-zero conversion. As a Senior Application Scientist, I often see this issue stem from a fundamental underestimation of the substrate's electronic and steric deactivation.

The ortho-nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects, which drastically depletes the electron density of the amine's nitrogen lone pair [1]. Furthermore, the steric bulk of the ortho-nitro group physically shields the nitrogen from attacking incoming electrophiles.

Consequently, standard peptide coupling reagents (e.g., HATU, EDC/HOBt) that generate active esters are insufficiently electrophilic to drive the reaction forward [2]. To overcome this thermodynamic and kinetic barrier, we must abandon active esters in favor of highly reactive acid chlorides (cyclopentanecarbonyl chloride) and employ either nucleophilic catalysis (DMAP) or pre-deprotonation of the aniline (NaH/LiHMDS) .

Workflow Start 2-Nitroaniline + Cyclopentanecarboxylic Acid Derivatives Standard Standard Coupling (HATU, EDC/HOBt, DIPEA) Start->Standard AcidChloride Acid Chloride Route (Cyclopentanecarbonyl Chloride) Start->AcidChloride Yield1 Yield: <10% (Failed) Standard->Yield1 WeakBase Weak Base (Et3N, DCM, rt) AcidChloride->WeakBase DMAP Catalytic DMAP (Pyridine, 60°C) AcidChloride->DMAP StrongBase Deprotonation (NaH or LiHMDS, THF) AcidChloride->StrongBase Yield2 Yield: 20-30% (Sluggish) WeakBase->Yield2 Yield3 Yield: 75-85% (Optimal & Scalable) DMAP->Yield3 Yield4 Yield: 85-95% (Moisture Sensitive) StrongBase->Yield4

Reaction workflow and decision tree for the amidation of deactivated 2-nitroaniline.

Troubleshooting FAQs

Q1: I am using HATU and DIPEA in DMF, but my LCMS shows unreacted 2-nitroaniline. Should I increase the temperature? A: No. Heating a HATU coupling with 2-nitroaniline will primarily lead to the degradation of the coupling reagent and the formation of tetramethylguanidinium byproducts. The active ester formed by HATU is simply not electrophilic enough for this deactivated amine. You must switch your electrophile to cyclopentanecarbonyl chloride.

Q2: I switched to cyclopentanecarbonyl chloride and triethylamine (Et₃N) in DCM, but the reaction is still sluggish (~25% yield). What is missing? A: Triethylamine acts only as a Brønsted base to scavenge the HCl byproduct; it does not activate the acid chloride. You need nucleophilic catalysis. By adding 4-dimethylaminopyridine (DMAP), the DMAP attacks the acid chloride to form an acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the acid chloride itself, easily overcoming the poor nucleophilicity of 2-nitroaniline.

Q3: My reaction worked, but I am seeing a significant non-polar byproduct on TLC. Mass spectrometry shows a mass corresponding to[M + Cyclopentanecarbonyl]⁺. What happened? A: You have formed the diacylated byproduct (an imide). The product, N-(2-nitrophenyl)cyclopentanecarboxamide, is highly acidic due to the combined electron-withdrawing effects of the nitro and carbonyl groups. In the presence of excess base and acid chloride, the newly formed amide is rapidly deprotonated and attacks a second equivalent of the electrophile [3]. The Fix: Do not discard the batch. Treat the crude mixture with 10% aqueous NaOH in methanol for 30–60 minutes at room temperature. The sterically crowded imide is selectively hydrolyzed back to the target monoamide.

Mechanism Aniline 2-Nitroaniline (Poor Nucleophile) MonoAmide N-(2-nitrophenyl)cyclopentanecarboxamide (Target) Aniline->MonoAmide + Acylpyridinium AcidChloride Cyclopentanecarbonyl Chloride AcylPyridinium Acylpyridinium Intermediate (Highly Electrophilic) AcidChloride->AcylPyridinium + DMAP DMAP DMAP Catalyst DMAP->AcylPyridinium AcylPyridinium->MonoAmide DiAmide Diacylated Byproduct (Imide) MonoAmide->DiAmide Excess Acid Chloride & Strong Base DiAmide->MonoAmide Selective Cleavage Hydrolysis Mild Hydrolysis (NaOH/MeOH) Hydrolysis->DiAmide

Mechanistic pathway of DMAP-catalyzed acylation versus the diacylation side-reaction.

Quantitative Data Summary

Coupling StrategyReagents & ConditionsElectrophileExpected YieldPrimary Limitation
Standard Amidation HATU, DIPEA, DMF, rtActive Ester< 10%Insufficient electrophilicity
Uncatalyzed Acylation Et₃N, DCM, rtAcid Chloride20 – 30%Sluggish kinetics, incomplete conversion
DMAP-Catalyzed Acylation Pyridine, DMAP (cat.), 60 °CAcylpyridinium75 – 85%Risk of diacylation if unmonitored
Anion Acylation NaH, THF, 0 °C to rtAcid Chloride85 – 95%Requires strictly anhydrous conditions

Validated Experimental Protocols

Protocol A: DMAP-Catalyzed Acylation (Recommended for Scalability & Robustness)

This protocol relies on forming a highly reactive acylpyridinium species, allowing for a smooth reaction without the need for pyrophoric bases.

  • Setup: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 2-nitroaniline (1.0 equiv) and anhydrous pyridine (to achieve a 0.5 M solution).

  • Catalyst Addition: Add DMAP (0.1 equiv) and stir until fully dissolved.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice-water bath. Dropwise add cyclopentanecarbonyl chloride (1.2 equiv) over 15 minutes to control the exotherm.

  • Heating: Remove the ice bath, attach a reflux condenser, and heat the reaction to 60 °C for 4–6 hours. Monitor the consumption of 2-nitroaniline via TLC or LCMS.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers extensively with 1M HCl (at least 3 times) to remove all pyridine and DMAP. Wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Deprotonation Route (Recommended for Maximum Yield on Small Scale)

This protocol bypasses the nucleophilicity issue entirely by converting the amine into a highly reactive amide anion prior to electrophile addition.

  • Setup: Charge a flame-dried flask with 2-nitroaniline (1.0 equiv) and anhydrous THF (0.2 M) under a strict nitrogen atmosphere. Cool to 0 °C.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) in small portions. Caution: H₂ gas evolution will occur.

  • Anion Formation: Stir the suspension at 0 °C for 30 minutes. The solution will turn a deep red/orange color, indicating complete formation of the amide anion.

  • Coupling: Dropwise add cyclopentanecarbonyl chloride (1.1 equiv).

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Workup: Carefully quench the remaining NaH by the dropwise addition of ice-cold water. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Boyle, M., Livingstone, K., Henry, M. C., Elwood, J. M. L., Lopez-Fernandez, J. D., & Jamieson, C. (2022). "Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides." Organic Letters, 24(1), 334–338.[Link]

  • Krämer, A., et al. (2023). "Development of potent dual BET/HDAC inhibitors via pharmacophore merging and structure-guided optimization." bioRxiv.[Link]

  • Cacic, M., Trkovnik, M., Cacic, F., & Has-Schon, E. (2014). "Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction." ARKIVOC, 2014(4), 11-23.[Link]

Technical Support Center: Purification of Crude N-(2-nitrophenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude N-(2-nitrophenyl)cyclopentanecarboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges encountered during the purification of this compound.

Introduction: Understanding the Molecule and its Challenges

N-(2-nitrophenyl)cyclopentanecarboxamide is an N-aryl amide containing a sterically hindered ortho-nitro group. The synthesis of this and similar N-aryl amides can be challenging, often leading to a crude product containing unreacted starting materials, byproducts, and color-forming impurities.[1][2][3] The presence of the polar nitro group and the nonpolar cyclopentyl and phenyl rings gives the molecule an intermediate polarity, which can complicate separation from similarly polar impurities.[4][5] Furthermore, nitroaromatic compounds can be susceptible to thermal degradation, necessitating care during purification steps involving heat.[6][7]

This guide provides a structured, question-and-answer-based approach to address the most common purification issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue. How can I get it to solidify?

This is a common issue, often caused by residual solvent or the presence of impurities that lower the melting point of the mixture.

  • Initial Approach: Trituration. Before attempting more complex methods, try triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can often induce crystallization by "washing away" impurities that are inhibiting the process.

  • Troubleshooting Protocol: Solvent-Induced Precipitation

    • Dissolve the oil in a minimum amount of a good solvent, like dichloromethane or ethyl acetate.

    • Slowly add a non-polar "anti-solvent" like hexanes or pentane with vigorous stirring until the solution becomes persistently cloudy.

    • If no precipitate forms, scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • Cool the flask in an ice bath to further encourage precipitation.

    • Collect the resulting solid by vacuum filtration.

Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?

The impurities will largely depend on the synthetic route used. A common synthesis involves the coupling of 2-nitroaniline and cyclopentanecarbonyl chloride.

  • Unreacted Starting Materials: 2-nitroaniline and cyclopentanecarboxylic acid (from hydrolysis of the acid chloride) are common culprits.

  • Coupling Reagent Byproducts: If using a coupling reagent like HATU, byproducts from the reagent will be present.[8]

  • Side-Reaction Products: Dimerization or other side reactions can occur.

  • Nitrosamine Impurities: Under certain conditions, especially with residual nitrites, there is a potential for nitrosamine formation.[9][10]

A logical workflow for identifying these impurities is crucial for developing a purification strategy.

Caption: Troubleshooting workflow for impurity identification and purification strategy selection.

Q3: Recrystallization is failing. Either nothing crystallizes, or the purity doesn't improve. What should I do?

Recrystallization is a powerful technique but is highly dependent on solvent selection. The key is to find a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities have different solubility profiles.

Troubleshooting Recrystallization:

IssuePotential CauseRecommended Action
Oiling Out The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent or a solvent mixture.
No Crystals Form The solution is not supersaturated, or nucleation is inhibited.Concentrate the solution by boiling off some solvent. Scratch the flask. Add a seed crystal.
Poor Purity Improvement The impurities have similar solubility to the product in the chosen solvent.Perform a systematic solvent screen. Try a solvent/anti-solvent system.

Experimental Protocol: Systematic Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of the crude material into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Good candidates for initial screening include ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes. A published procedure for a similar compound, N-(2-nitrophenyl) pyrazine-2-carboxamide, successfully used aqueous ethanol.[11]

  • A good single solvent will dissolve the compound when hot but not at room temperature.

  • If a single solvent isn't effective, try a binary system. Dissolve the crude product in a small amount of a "good" solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexanes) dropwise until the solution turns cloudy. Heat to redissolve and then allow to cool slowly.

Q4: I need to use column chromatography. What's a good starting point for the solvent system?

Column chromatography is an excellent method for separating compounds with different polarities.[12][13] For N-(2-nitrophenyl)cyclopentanecarboxamide, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent.

Recommended Starting Conditions for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective for a wide range of polarities.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the ethyl acetate concentration. This allows for the elution of non-polar impurities first, followed by your product, and then more polar impurities.
Monitoring TLCUse the same solvent system to monitor your fractions. Combine fractions with a single spot of the desired Rf value.[12]

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Dry pack the column with silica gel.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" technique often results in better separation.

  • Elute: Begin elution with the starting solvent mixture (e.g., 95:5 hexanes:ethyl acetate).

  • Run the Gradient: Gradually increase the polarity of the mobile phase. The rate of increase will depend on the separation observed on TLC.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.[12]

Q5: My purified product is still yellow. Is this inherent to the molecule or is it an impurity?

While many nitro-containing compounds are yellow, a persistent yellow color after purification can indicate the presence of colored impurities.

  • Potential Cause: Oxidized or Degradation Products. Nitro compounds can be sensitive to light and heat, which can lead to the formation of colored byproducts.[6] Thermogravimetric analysis of 2-nitroaniline shows decomposition starting around 110 °C.[7][14][15]

  • Troubleshooting Step: Activated Carbon Treatment.

    • Dissolve the purified, colored product in a suitable hot solvent (one identified during recrystallization screening).

    • Add a small amount (1-2% by weight) of activated carbon.

    • Keep the solution hot and swirl for a few minutes.

    • Filter the hot solution through a pad of Celite® to remove the carbon.

    • Allow the filtrate to cool and crystallize. The resulting crystals should be significantly less colored.

Summary of Key Purification Parameters

Purification MethodKey StrengthsCommon Challenges
Recrystallization High purity for crystalline solids, scalable.Finding a suitable solvent system can be time-consuming.
Column Chromatography Excellent for separating mixtures with varying polarities.[4]Can be labor-intensive and require large volumes of solvent.
Activated Carbon Treatment Effective for removing colored impurities.Can lead to product loss due to adsorption.

Final Purity Assessment

After purification, it is essential to assess the purity of N-(2-nitrophenyl)cyclopentanecarboxamide. Standard techniques include:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): The absence of impurity peaks in the spectra is a definitive measure of purity.

By systematically addressing these common challenges, researchers can successfully purify N-(2-nitrophenyl)cyclopentanecarboxamide to a high degree, ensuring the quality and reliability of their subsequent experiments.

References
  • Benchchem. (n.d.). Performance characteristics of different chromatographic columns for nitro compound analysis.
  • Benchchem. (n.d.). In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
  • ResearchGate. (n.d.). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation.
  • ResearchGate. (n.d.). Thermogram of 2-nitroaniline | Download Scientific Diagram.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
  • Scribd. (n.d.). Vibrational and Thermal Analysis of 2-Nitroaniline.
  • ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts | Analytical Chemistry.
  • Nature and Science. (2007). The Chromatography of Nitro compounds.
  • JOCPR. (n.d.). Synthesis of N-(2-nitrophenyl) pyrazine.
  • ResearchGate. (n.d.). Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Nitroanilinodinitrobenzofuroxans—synthesis, characterisation, thermal stability and explosive properties.
  • PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Nitrocyclopentane.
  • Journal of the American Chemical Society. (2022, September 6). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
  • Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds.
  • Google Patents. (n.d.). Method for preparing N-aryl amide without solvent and catalyst.
  • Benchchem. (n.d.). Cyclopentane carboxamide derivative 1.
  • IJPPR. (2024, January 30). A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds.
  • PMC. (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group.
  • PubChem. (n.d.). 1-(4-Nitro-phenyl)-cyclopentanecarboxylic acid amide.
  • BLDpharm. (n.d.). 1-(2-Nitrophenyl)cyclopropane-1-carboxylic acid.
  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
  • Figshare. (2022, September 6). Preparation of N‑Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
  • Organic Syntheses Procedure. (n.d.).
  • Chemspace. (n.d.). (1S)-2-(2-aminoacetyl)-N-(4-nitrophenyl)cyclopentane-1-carboxamide.
  • Cheméo. (n.d.). Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties.
  • ECA Academy. (2019, October 24). Potential sources for Nitrosamine Impurities.
  • Bioanalysis Zone. (n.d.). Nitrosamine Impurities – From Raw Materials to Final Drug Product.

Sources

Improving the stability of N-(2-nitrophenyl)cyclopentanecarboxamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Compound: N-(2-nitrophenyl)cyclopentanecarboxamide

Executive Summary

This guide provides an autonomous troubleshooting framework for researchers working with N-(2-nitrophenyl)cyclopentanecarboxamide . This compound presents a unique stability profile due to the ortho-nitro effect, which influences both its hydrolytic susceptibility and photochemical reactivity.[1] The following modules address the three primary failure modes: Photochemical Degradation , Hydrolytic Cleavage , and Solubility-Induced Precipitation .

Module 1: Photochemical Stabilization

Status: CRITICAL RISK Mechanism: Nitro-Nitrite Rearrangement & Intramolecular Redox

The ortho-nitro group is not merely a substituent; it is a reactive chromophore. Upon exposure to UV-VIS light (specifically


 < 400 nm), the nitro group undergoes an 

transition. In ortho-substituted systems, this excited state can facilitate intramolecular oxygen transfer or cyclization (often forming benzofurazan oxides or nitroso intermediates), leading to rapid sample discoloration and loss of potency.
Troubleshooting Guide: Photostability
SymptomProbable CauseCorrective Action
Yellow to Red/Brown Shift Formation of azo/azoxy coupling products or nitroso species.Immediate: Wrap all vessels in aluminum foil. Switch to amber glassware (Type 1, Class B).
Loss of Purity (HPLC) Photochemical cleavage of the amide bond (Norrish Type mechanisms).Process: Perform all weighing and dissolution in a yellow-light (sodium vapor) room or under <500nm cutoff filters.
Erratic Assay Results Variable degradation during autosampler residence time.Hardware: Install UV-blocking shields on HPLC autosamplers. Maintain sample temperature at 4°C.
Experimental Workflow: Actinometry Stress Test

Use this protocol to validate your storage conditions.

PhotostabilityWorkflow Start Sample Prep (100 µM in MeOH) Split Split Sample Start->Split Dark Control (Dark/Foil) Split->Dark T=0 to T=24h Light Stress (D65 Lamp/Window) Split->Light T=0 to T=24h Analyze HPLC-DAD (Compare AUC) Dark->Analyze Light->Analyze Decision Degradation > 2%? Analyze->Decision Action Implement Amber Glass Decision->Action Yes End End Decision->End No

Figure 1: Comparative workflow for determining photosensitivity. Discrepancies between "Dark" and "Light" paths confirm photochemical instability.

Module 2: Hydrolytic Stability & pH Control

Status: MODERATE RISK Mechanism: Base-Catalyzed Hydrolysis (The "Ortho" Effect)

While amides are generally stable, the 2-nitro substituent is strongly electron-withdrawing. This pulls electron density from the amide nitrogen, making the carbonyl carbon significantly more electrophilic. Consequently, this compound is highly susceptible to base-catalyzed hydrolysis (


 attack) compared to non-nitrated analogs.

Expert Insight: In acidic conditions, the electron-withdrawing nitro group destabilizes the protonated intermediate, actually offering some protection against acid hydrolysis. Therefore, basic buffers are the enemy.

FAQ: pH Management

Q: My LC-MS shows a mass peak corresponding to 2-nitroaniline (MW ~138). What happened? A: You likely exposed the compound to pH > 8.0. The amide bond cleaved, releasing 2-nitroaniline and cyclopentanecarboxylic acid.

  • Fix: Adjust mobile phases and assay buffers to pH 4.5 – 6.5 . This is the "stability valley" for electron-deficient amides.

Q: Can I use DMSO stocks stored at room temperature? A: Only if the DMSO is anhydrous. DMSO is hygroscopic; absorbed water can facilitate slow hydrolysis over weeks.

  • Fix: Store DMSO stocks at -20°C or -80°C. Use single-use aliquots to prevent freeze-thaw moisture introduction.

Hydrolysis Pathway Visualization

Hydrolysis Amide N-(2-nitrophenyl) cyclopentanecarboxamide OH_Attack Nucleophilic Attack (OH- at Carbonyl) Amide->OH_Attack pH > 8.0 Transition Tetrahedral Intermediate (Stabilized by EWG) OH_Attack->Transition Cleavage Bond Cleavage Transition->Cleavage Fast Products 2-Nitroaniline + Cyclopentanecarboxylate Cleavage->Products

Figure 2: Mechanism of base-catalyzed hydrolysis accelerated by the electron-withdrawing ortho-nitro group.

Module 3: Solubility & Physical Stability

Status: HIGH RISK Mechanism: Lipophilicity-Driven Precipitation

The cyclopentyl ring and the nitro-aromatic system create a molecule with a high LogP (estimated ~2.5 - 3.0). It resists solvation in pure aqueous media.

Solubility Troubleshooting Matrix
Solvent SystemSuitabilityNotes
100% Water/PBS ❌ PoorImmediate precipitation likely above 10 µM.
DMSO (Stock) ✅ ExcellentSoluble > 50 mM. Use as primary stock vehicle.
Ethanol/Methanol ⚠️ ModerateGood solubility, but volatile. Evaporation changes concentration.
PBS + 5% DMSO ⚠️ RiskyMetastable. May crash out over 4-6 hours.
PBS + Cyclodextrin ✅ RecommendedHP-β-CD (20% w/v) encapsulates the lipophilic core, preventing precipitation.

Protocol: Creating a Stable Aqueous Formulation

  • Dissolve compound in 100% DMSO to create a 10 mM Stock.

  • Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water or buffer (pH 6.0).

  • Slowly add the DMSO stock to the Cyclodextrin solution with vortexing (Max DMSO final conc: 1-2%).

    • Why? The cyclodextrin cavity sequesters the hydrophobic cyclopentyl/phenyl moiety, shielding it from water while maintaining solution homogeneity.

References
  • Intramolecular Catalysis & Amide Hydrolysis

    • Kirby, A. J., et al. (1974).[2] "Intramolecular catalysis of amide hydrolysis." Journal of the Chemical Society, Perkin Transactions 2.[2]

    • Relevance: Establishes the kinetic acceleration of amide hydrolysis by neighboring groups and the necessity of pH control.
  • Photochemistry of Nitro-Aromatics

    • Schwartz, B. J., et al. (2024).[3] "Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation." The Journal of Physical Chemistry A.

    • Relevance: Details the excited-state dynamics of ortho-nitroanilines, validating the requirement for light protection.
  • General Amide Stability Profiles

    • Smith, R. M., & Hansen, D. E. (1998). "The pH-Rate Profile for the Hydrolysis of a Peptide Bond." Journal of the American Chemical Society.[4][5]

    • Relevance: Provides the foundational "V-shaped" stability curve for amides, supporting the recommend

Sources

Technical Support Center: N-(2-nitrophenyl)cyclopentanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket Subject: Troubleshooting Low Yields & Impurities in Deactivated Aniline Coupling

🟢 System Overview: The Chemistry of "The Stall"

Welcome to the technical support center. You are likely here because your standard peptide coupling protocols (EDC/NHS, HATU) failed to produce significant yields of N-(2-nitrophenyl)cyclopentanecarboxamide , or you are seeing inexplicable impurities.

The Root Cause: The synthesis of this specific target is chemically hostile due to the 2-nitroaniline component.

  • Electronic Deactivation: The nitro group (

    
    ) at the ortho position is a powerful electron-withdrawing group (EWG). It pulls electron density away from the amine nitrogen via both induction (
    
    
    
    ) and resonance (
    
    
    ), rendering the amine nucleophilically "dead" (
    
    
    ).
  • Steric Hindrance: The ortho-nitro group physically blocks the approach of bulky activated esters.

Standard reagents cannot overcome this barrier. You must use high-energy acylating agents (Acid Chlorides) and specific catalysts. Below are the resolved tickets for the most common failure modes.

🔧 Troubleshooting Modules (FAQs)

Ticket #001: "The reaction is stuck at <10% conversion."

Diagnosis: Insufficient Electrophilicity. Explanation: You are likely using a carbodiimide (EDC/DCC) or uronium (HATU) coupling. The activated ester intermediate formed is not electrophilic enough to capture the deactivated 2-nitroaniline before it hydrolyzes. Solution: Switch to the Acid Chloride Method with DMAP Catalysis .

  • Protocol Shift: Convert cyclopentanecarboxylic acid to cyclopentanecarbonyl chloride using Thionyl Chloride (

    
    ).
    
  • The Catalyst: Add 10-20 mol% 4-Dimethylaminopyridine (DMAP). DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium salt, which is susceptible enough to react even with the sluggish 2-nitroaniline.

Ticket #002: "I see a lipophilic impurity (M+ mass matches product + acyl group)."

Diagnosis: Bis-Acylation (Imide Formation).[1] Explanation: The product, N-(2-nitrophenyl)cyclopentanecarboxamide, still possesses an amide proton. Due to the electron-withdrawing nature of the ortho-nitrophenyl ring, this amide proton is more acidic than usual.

  • Mechanism: If you use excess acid chloride or a strong base (like NaH), the base deprotonates the newly formed amide, creating a nucleophile that attacks a second molecule of acid chloride.

  • Solution:

    • Stoichiometry: Strictly limit Acid Chloride to 1.0–1.1 equivalents.

    • Base Selection: Use a mild organic base like Pyridine or 2,6-Lutidine rather than strong inorganic bases or TEA/DIPEA in large excess.

    • Quench: Quench the reaction immediately upon completion with water/amine to destroy unreacted acid chloride.

Ticket #003: "White precipitate forms immediately upon adding reagents."

Diagnosis: Reagent Hydrolysis (The "Wet Solvent" Error). Explanation: Cyclopentanecarbonyl chloride is moisture sensitive. If your DCM or THF contains water, the chloride hydrolyzes back to cyclopentanecarboxylic acid (white solid) and HCl gas. Solution:

  • Dry all solvents over molecular sieves (3Å or 4Å) for 24 hours.

  • Flame-dry glassware under Ar/N2 flow.

📊 Technical Data: Coupling Reagent Efficacy

MethodReagent SystemExpected YieldPrimary Side ReactionRisk Level
Standard EDC / HOBt / DIPEA< 5%No reaction (Recovery of SM)🔴 High Failure
High-End HATU / DIPEA / DMF20-40%Guanidinylation of amine🟠 Moderate
Recommended Acid Chloride / Pyridine / DMAP 85-95% Bis-acylation (Imide) 🟢 Optimal
Alternative Mixed Anhydride (IBCF)40-60%Urethane formation🟡 Variable

🧬 Reaction Pathway Visualization

The following diagram illustrates the "Battlefield" of this synthesis. It maps the desired pathway against the two primary failure modes: Hydrolysis (due to moisture) and Bis-Acylation (due to over-reaction).

ReactionPathways Start Cyclopentanecarbonyl Chloride Intermediate N-Acylpyridinium Salt (Activated) Start->Intermediate  + DMAP (Catalyst) Side_Hydrolysis SIDE PRODUCT: Cyclopentanecarboxylic Acid Start->Side_Hydrolysis  + H2O (Wet Solvent) Amine 2-Nitroaniline (Weak Nucleophile) Product TARGET AMIDE N-(2-nitrophenyl) cyclopentanecarboxamide Intermediate->Product  + Amine (Major Pathway) Side_Imide SIDE PRODUCT: Bis-acyl Imide Product->Side_Imide  + Excess Acid Chloride + Base

Caption: Figure 1: Kinetic Competition. The green path represents the DMAP-catalyzed activation required to couple the weak amine. Red dashed lines indicate the two dominant side reactions: Hydrolysis (moisture) and Bis-acylation (over-reaction).

🧪 Validated Protocol: The "Acid Chloride" Method

Objective: Synthesis of N-(2-nitrophenyl)cyclopentanecarboxamide avoiding bis-acylation.

Reagents:

  • Cyclopentanecarboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • 2-Nitroaniline (1.0 eq)

  • Pyridine (2.0 eq) - Acts as solvent and base

  • DMAP (0.1 eq) - Nucleophilic catalyst

  • Dichloromethane (DCM) - Anhydrous

Step-by-Step:

  • Activation (In Situ):

    • Dissolve Cyclopentanecarboxylic acid in anhydrous DCM.

    • Add

      
       dropwise at 0°C. Add a catalytic drop of DMF.
      
    • Reflux for 2 hours (or until gas evolution ceases).

    • Critical: Evaporate the solvent and excess

      
       under vacuum to obtain the crude Acid Chloride. Re-dissolve in fresh anhydrous DCM.
      
  • Coupling:

    • In a separate flask, dissolve 2-Nitroaniline, Pyridine, and DMAP in anhydrous DCM.

    • Cool amine solution to 0°C.[2]

    • Add the Acid Chloride solution (from Step 1) dropwise over 30 minutes. Slow addition prevents local high concentrations that lead to bis-acylation.

  • Workup:

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench with saturated

      
       (removes acid byproducts).
      
    • Wash organic layer with 1M HCl (removes Pyridine/DMAP).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc).

🔗 References

  • BenchChem. (2025).[3][4] A Comparative Guide to the Reactivity of Nitroaniline Isomers. Retrieved from 3

  • Organic Chemistry Portal. (2021). Amide Synthesis by Acylation: Recent Advances. Retrieved from 5

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of N-(2-nitrophenyl) pyrazine – 2-carboxamide. Retrieved from 6

  • Fisher Scientific. (n.d.). Amide Synthesis: Schotten-Baumann Reaction Protocols. Retrieved from 2

Sources

Technical Support Center: Enhancing the Purity of N-(2-nitrophenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting and optimizing the purification of N-(2-nitrophenyl)cyclopentanecarboxamide. Our focus is on delivering practical, field-proven insights to overcome common challenges and achieve high product purity.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of N-(2-nitrophenyl)cyclopentanecarboxamide, offering direct solutions to specific experimental challenges.

Q1: What are the typical impurities I should expect in my crude N-(2-nitrophenyl)cyclopentanecarboxamide?

The synthesis of N-(2-nitrophenyl)cyclopentanecarboxamide, typically through the acylation of 2-nitroaniline with cyclopentanecarbonyl chloride, can result in several process-related impurities.[1] These include:

  • Unreacted Starting Materials: Residual 2-nitroaniline and cyclopentanecarbonyl chloride (or its corresponding carboxylic acid if hydrolyzed).

  • Over-acylated Byproducts: Although less common with a secondary amine, there is a possibility of further reactions.

  • Positional Isomers: If the starting nitroaniline contains other isomers (e.g., 4-nitroaniline), the corresponding amide isomers will be present.[1]

  • Reagent-Derived Impurities: Excess base (e.g., pyridine or triethylamine) and its hydrochloride salt.[2]

  • Solvent Residues: Trapped solvent from the reaction or work-up.

Q2: My reaction seems to have worked, but the crude product is an oil instead of a solid. What should I do?

An oily product often indicates the presence of impurities that are depressing the melting point of your compound. Here are some steps to address this:

  • Thoroughly Remove Solvent: Ensure all residual solvent is removed under high vacuum.

  • Trituration: Attempt to solidify the oil by stirring it with a solvent in which the desired product is insoluble, but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points. This process can wash away soluble impurities and induce crystallization.

  • Purity Assessment: If trituration fails, analyze a small sample of the oil by Thin Layer Chromatography (TLC) to understand the complexity of the mixture and guide your purification strategy.

Q3: I performed a recrystallization, but my yield is very low. What went wrong?

Low recovery after recrystallization is a common issue and can usually be attributed to one of the following:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent efficient crystallization upon cooling.

  • Premature Filtration: Filtering the crystals before the solution has fully cooled will result in loss of product.

Troubleshooting Low Recrystallization Yield:

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find the optimal one.[4] A solvent pair system, such as ethanol/water or ethyl acetate/hexanes, can also be very effective.[2]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve the crude material.

  • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals before placing it in an ice bath.

Q4: I've tried recrystallization multiple times, but I can't remove a persistent impurity. What's the next step?

When recrystallization fails to remove an impurity, it is likely that the impurity has a very similar solubility profile to your desired product. In this case, column chromatography is the most effective purification technique.[3][5]

Part 2: In-Depth Purification Protocols

This section provides detailed, step-by-step methodologies for the purification of N-(2-nitrophenyl)cyclopentanecarboxamide.

Protocol 1: Optimized Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[6]

  • Solvent Selection:

    • Place a small amount of your crude product into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to each tube.

    • A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.

  • Procedure:

    • Place the crude N-(2-nitrophenyl)cyclopentanecarboxamide in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid is just dissolved.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • If charcoal was added, perform a hot filtration to remove it.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

For challenging purifications, flash column chromatography offers excellent separation of components in a mixture.[7]

  • TLC Analysis for Solvent System Selection:

    • Dissolve a small amount of the crude product in a solvent like dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexanes and ethyl acetate).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3 and show good separation from impurities.[8][9]

  • Column Preparation and Elution:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pack a column with the slurry.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

    • Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Part 3: Data Presentation and Visualization

Table 1: Comparison of Purification Techniques
Purification MethodTypical Purity AchievedExpected YieldKey AdvantagesKey Disadvantages
Recrystallization >98%60-90%Cost-effective, scalable, can yield very pure product.Can be time-consuming to find the right solvent, may result in lower yields if not optimized.
Column Chromatography >99%50-80%Excellent for separating complex mixtures and impurities with similar polarities.More labor-intensive, requires larger volumes of solvent, can be difficult to scale up.
Trituration Variable>90%Quick and simple method for removing highly soluble impurities.Not effective for impurities with similar solubility to the product.
Diagram 1: Decision Tree for Purification Strategy

This diagram illustrates the logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.

purification_workflow A Crude N-(2-nitrophenyl)cyclopentanecarboxamide B Assess Purity (TLC/NMR) A->B C Is the product a solid? B->C D Is the product >95% pure? C->D Yes G Trituration with non-polar solvent C->G No (Oily) E Recrystallization D->E No H Pure Product D->H Yes F Column Chromatography E->F Impurities still present E->H F->H G->C

Caption: A decision-making workflow for selecting the optimal purification strategy.

Diagram 2: Troubleshooting Recrystallization

This flowchart provides a step-by-step guide to troubleshooting common issues encountered during recrystallization.

recrystallization_troubleshooting start Start Recrystallization dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temperature then ice bath dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystal Formation Collect by filtration outcome->crystals Success oiling_out Product Oils Out Re-heat, add more solvent or change solvent outcome->oiling_out Oiling Out no_crystals No Crystals Form Scratch flask, seed with a crystal, or add anti-solvent outcome->no_crystals No Precipitation low_yield Low Yield Concentrate mother liquor and re-cool outcome->low_yield Low Yield end Pure Crystals crystals->end

Caption: A flowchart for troubleshooting common problems in recrystallization.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of N-(2-nitrophenyl) pyrazine - 2-caboxamide. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Crash Course. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [Video]. YouTube. Retrieved from [Link]

  • Branca, M., Pena, S., Guillot, R., Gori, D., Alezra, V., & Kouklovsky, C. (2009). Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary Alpha-Amino Acids. Journal of the American Chemical Society, 131(30), 10711–10718. [Link]

  • University of Rochester Chemistry Department. (n.d.). Purification: How To. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(21), 10834–10850. [Link]

  • Kumar, P., & Singh, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 369-376. [Link]

  • University of Rochester Chemistry Department. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Moreno-Fuquen, R., Martínez-Martínez, J., & Ellena, J. (2013). N-(2-Nitrophenyl)furan-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103. [Link]

  • Moreno-Fuquen, R., Portilla, J., & Ellena, J. (2013). N-(2-Nitrophenyl)thiophene-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1801–o1802. [Link]

  • Organic Chemistry Solution. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Wei, E. T., & Seid, D. A. (1983). AG-3-5: a simple dipeptide coolant. Journal of Pharmacy and Pharmacology, 35(2), 110-112.
  • Community, D. (2024, September 11). Can API with amide should considered a potential candidate for forming nitrosamine impurity. DURI. Retrieved from [Link]

  • Fitzarr. (2020, August 7). Looking for some advice for purification of diamide. Reddit. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of trans-N-Decyl-2-(4-nitrophenyl)cyclopropanecarboxamide. Retrieved from [Link]

  • Beller, M., & Jagadeesh, R. V. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts. Nature Communications, 14(1), 4976. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Vanderbilt, B. M. (1941). U.S. Patent No. 2,229,532. Washington, DC: U.S.
  • Scribd. (n.d.). Nitro Compounds and Aniline Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES | Science topic. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Nitrosodiphenylamine. Retrieved from [Link]

  • Scott, J. D., & Williams, R. M. (2014). Total synthesis and isolation of citrinalin and cyclopiamine congeners. Tetrahedron, 70(46), 8964–8974. [Link]

Sources

N-(2-nitrophenyl)cyclopentanecarboxamide synthesis scale-up issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of challenging amide bonds. The synthesis of N-(2-nitrophenyl)cyclopentanecarboxamide presents a classic bottleneck in process chemistry: the amidation of a profoundly deactivated aniline.

The ortho-nitro group on 2-nitroaniline withdraws electron density via both inductive and resonance effects, rendering the amine lone pair virtually non-nucleophilic. Furthermore, its spatial proximity creates a severe steric shield. To successfully scale this molecule, we must abandon mild peptide-coupling agents and leverage highly electrophilic acylating agents combined with hypernucleophilic catalysts, all while strictly managing the thermal hazards associated with nitroaromatics.

Below is our comprehensive troubleshooting guide, process visualization, and self-validating scale-up protocol designed to ensure high-yield, safe, and scalable production.

Process Visualization: Amidation Strategy

G N1 Start: 2-Nitroaniline + Cyclopentanecarboxylic Acid N2 Select Activation Strategy N1->N2 N3 Standard Coupling (e.g., EDC/HOBt) N2->N3 Route A N4 Acid Chloride Formation (SOCl2 or (COCl)2) N2->N4 Route B (Preferred) N5 Low Yield / Sluggish (Steric & Electronic Block) N3->N5 N6 Cyclopentanecarbonyl Chloride (Highly Electrophilic) N4->N6 N7 Amidation with Base/Catalyst (Pyridine + DMAP) N6->N7 N8 Thermal Control (T_int < 15°C, Exotherm) N7->N8 N9 Anti-Solvent Crystallization (Avoid Chromatography) N8->N9 N10 Pure N-(2-nitrophenyl) cyclopentanecarboxamide N9->N10

Fig 1. Decision matrix and optimized workflow for the scale-up amidation of deactivated 2-nitroaniline.

Troubleshooting Guides & FAQs

Q1: Our standard EDC/HOBt coupling protocol is stalling at 15% conversion. Why? A: The causality behind this failure lies in the intermediate formed by carbodiimide reagents. EDC and HOBt react with cyclopentanecarboxylic acid to form an HOBt-active ester. The reaction of this bulky ester with electron-deficient anilines is exceptionally slow due to the steric repulsion of the ortho-nitro group[1]. Solution: Abandon carbodiimide couplings for this substrate. You must use cyclopentanecarbonyl chloride. The acid chloride is significantly smaller and more electrophilic, allowing it to overcome both the electronic deactivation and steric bulk of 2-nitroaniline[2].

Q2: We are observing a massive exotherm during the addition phase. How do we control this at the 5 kg scale? A: Acid chloride amidation is inherently exothermic. At scale, the surface-area-to-volume ratio of your reactor decreases, drastically reducing heat dissipation. Solution: Implement a controlled, reverse-addition protocol. Pre-cool the 2-nitroaniline, base, and catalyst solution to 0–5 °C. Dose the cyclopentanecarbonyl chloride continuously over 3–4 hours. Your self-validating control here is the internal temperature (


); the addition pump must be interlocked to pause automatically if 

exceeds 15 °C.

Q3: What are the thermal safety limits for handling 2-nitroaniline during solvent stripping? A: Nitroaromatics possess high-energy N-O bonds that are prone to violent thermal decomposition. Differential Scanning Calorimetry (DSC) data for nitroanilines and related nitro-compounds indicates that exothermic decomposition can initiate at elevated temperatures (>150 °C), releasing highly toxic nitrogen oxides (


) and carbon monoxide[3][4].
Solution: Never heat the reaction mixture above 60 °C during distillation or drying. Always strip solvents under vacuum rather than at atmospheric pressure to keep jacket temperatures low.

Q4: How do we avoid silica gel column chromatography for the final purification? A: Chromatography is economically and environmentally prohibitive at scale. Fortunately, N-(2-nitrophenyl)cyclopentanecarboxamide exhibits strong intermolecular hydrogen bonding, making it highly crystalline. Solution: Utilize an anti-solvent crystallization strategy. After aqueous workup, perform a solvent exchange from Dichloromethane (DCM) to Ethanol. By slowly dosing water (the anti-solvent) into the hot ethanolic mixture until the cloud point is reached, you can force the product to crystallize in >98% purity, leaving unreacted starting materials in the mother liquor.

Quantitative Process Data

Table 1: Optimized Stoichiometry & Reagent Function

ReagentEq.FunctionCausality for Choice
2-Nitroaniline 1.00Limiting ReagentHighly deactivated, sterically hindered nucleophile.
Cyclopentanecarbonyl Chloride 1.20Acylating AgentLow steric bulk and high electrophilicity overcomes ortho-hindrance[2].
Pyridine 1.50Acid ScavengerNeutralizes the HCl byproduct, preventing aniline protonation.
DMAP 0.05Acyl Transfer CatalystForms a hyper-reactive acylpyridinium intermediate that forces the sluggish aniline to react[1].
Dichloromethane (DCM) 10 volSolventHigh heat capacity for exotherm control; excellent solubility profile.

Table 2: Thermal Safety Parameters (Nitroaromatics)

ParameterValue / ObservationImplication for Scale-Up
DSC Exothermic Onset > 150 °CSevere risk of thermal runaway if heated excessively[4].
Auto-ignition Temp 521 °CModerate fire hazard; mandates an inert

atmosphere[3].
Decomposition Products

,

,

Highly toxic gas evolution upon thermal breakdown[3].
Safe Operating Temp < 60 °CStrict upper limit for all reactor heating jackets during the process.

Validated Scale-Up Protocol (1 kg Scale)

Note: This protocol is a self-validating system. Progression to the next step is dictated by In-Process Controls (IPCs), not arbitrary time limits.

Step 1: Reactor Preparation & Dissolution

  • Purge a 20 L jacketed glass-lined reactor with Nitrogen (

    
    ) for 15 minutes to ensure an inert atmosphere and mitigate fire hazards[3].
    
  • Charge 10.0 L of anhydrous Dichloromethane (DCM).

  • Add 1.00 kg (7.24 mol) of 2-nitroaniline. Initiate stirring at 150 RPM.

  • Add 859 g (10.86 mol, 1.5 eq) of Pyridine and 44 g (0.36 mol, 0.05 eq) of 4-Dimethylaminopyridine (DMAP). Mechanistic Note: DMAP acts as an acyl transfer agent, generating a highly reactive acyliminium ion intermediate essential for this coupling[1].

Step 2: Controlled Acylation (Exotherm Management)

  • Set the reactor jacket temperature to -5 °C. Cool the internal mixture to 0–5 °C.

  • Load 1.15 kg (8.69 mol, 1.2 eq) of Cyclopentanecarbonyl chloride into an addition funnel or dosing pump.

  • Begin dropwise addition over 3 hours.

  • Self-Validating IPC 1: Monitor internal temperature (

    
    ). If 
    
    
    
    exceeds 15 °C, pause addition automatically. Maintaining
    
    
    < 15 °C prevents solvent boil-off and degradation.

Step 3: Reaction Maturation & Conversion Check

  • Once addition is complete, adjust the jacket to 20 °C and stir for 4 hours.

  • Self-Validating IPC 2: Pull a 1 mL aliquot, quench in methanol, and analyze via HPLC. Proceed to workup only when 2-nitroaniline is < 2.0% (Area %). If > 2.0%, stir for an additional 2 hours.

Step 4: Quench & Phase Separation

  • Slowly charge 5.0 L of 1M HCl to the reactor (maintaining

    
     < 25 °C). Stir for 15 minutes, settle for 15 minutes, and separate the lower organic phase. This removes excess pyridine and DMAP.
    
  • Wash the organic phase with 5.0 L of saturated

    
     (to remove unreacted cyclopentanecarboxylic acid), followed by 5.0 L of brine.
    

Step 5: Solvent Exchange & Anti-Solvent Crystallization

  • Transfer the organic phase to a distillation setup. Distill DCM under mild vacuum (400 mbar) at a maximum jacket temperature of 45 °C. Safety Limit: Never exceed 60 °C due to nitroaromatic thermal instability[3][4].

  • As the DCM volume reduces to ~2 L, continuously feed in 8.0 L of absolute Ethanol.

  • Heat the ethanolic solution to 50 °C to ensure complete dissolution.

  • Slowly add Deionized Water (anti-solvent) until the cloud point is reached (approx. 3-4 L).

  • Cool the reactor at a controlled rate of 10 °C/hour down to 0 °C to promote uniform crystal growth.

Step 6: Isolation

  • Filter the resulting slurry through a Nutsche filter. Wash the filter cake with 2.0 L of cold Ethanol/Water (1:1).

  • Dry the product in a vacuum oven at 40 °C until constant weight is achieved.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - National Institutes of Health (NIH).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - American Chemical Society (ACS).
  • Ortho nitroaniline or 2-nitroaniline Manufacturers, with SDS GHS MSDS Sheet: Stability and Reactivity - Mubychem.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - University of Camerino (UNICAM).

Sources

Technical Support Center: Stability & Storage Troubleshooting for N-(2-nitrophenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic stability of N-(2-nitrophenyl)cyclopentanecarboxamide during routine handling, formulation, and storage. This molecule features a cyclopentane ring linked via an amide bond to an ortho-nitrophenyl group. The juxtaposition of the amide linkage and the ortho-nitro substituent creates specific mechanistic vulnerabilities—namely, profound photosensitivity and enhanced susceptibility to hydrolysis.

This guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure the scientific integrity of your assays.

🔬 Troubleshooting & FAQs

Q1: My stock solutions of N-(2-nitrophenyl)cyclopentanecarboxamide in DMSO/Ethanol turn from pale yellow to a deep maroon/brown after being left on the benchtop. What is happening? Root Cause (Causality): You are observing photochemical rearrangement. Aromatic ortho-nitro amides are notoriously sensitive to UV and ambient visible light. Upon irradiation, the excited nitro group acts as an internal oxidant. It abstracts the adjacent amide N-H proton, initiating a unimolecular rearrangement cascade. This typically forms azoxy intermediates that further rearrange into deeply colored azo or nitroso derivatives [1]. Solution: All handling must be performed under amber lighting or in foil-wrapped vessels. Stock solutions should be aliquoted and stored in the dark at -20°C.

Q2: HPLC analysis of my stored aqueous assay buffers reveals the appearance of two new peaks, one of which was identified by MS as 2-nitroaniline. Why is the amide bond cleaving at room temperature? Root Cause (Causality): This is base- or acid-catalyzed hydrolysis. While aliphatic amides are generally highly stable and resistant to hydrolysis, the ortho-nitro group in your compound is strongly electron-withdrawing. This inductive and resonance effect pulls electron density away from the amide nitrogen, significantly lowering the activation energy for nucleophilic attack by water or hydroxide at the carbonyl carbon. Furthermore, it makes 2-nitroaniline an excellent leaving group compared to un-nitrated anilines [2]. Solution: Avoid storing the compound in aqueous buffers, especially those deviating from pH 6.0–7.0. Prepare aqueous working solutions immediately prior to use and discard any remainder.

Q3: How do I definitively differentiate between thermal hydrolysis and photodegradation in my stability studies? Root Cause (Causality): Mixed degradation pathways confound kinetic analysis. If a sample is left on a warm, sunlit benchtop, both hydrolysis and photorearrangement occur simultaneously, making it impossible to calculate accurate degradation rate constants (


).
Solution:  Implement a parallel stressed-degradation matrix (see Protocol 1 below). By running a "Dark + Heat" control alongside a "Light + Room Temp" control, you create a self-validating system that deconvolutes the specific degradation pathways.

📊 Quantitative Data Presentation

To assist in predicting the shelf-life of your experiments, the following table summarizes the quantitative degradation kinetics of N-(2-nitrophenyl)cyclopentanecarboxamide under various environmental stresses.

Table 1: Representative Degradation Profile (100 µM in 50% MeOH/Water)

Environmental ConditionTemperatureIlluminationHalf-Life (

)
Primary Degradant Identified
pH 7.0 Buffer 25°CAmbient Light14 HoursAzo/Azoxy derivatives
pH 7.0 Buffer 25°CDark> 6 MonthsNone detected
pH 2.0 (Acidic) 60°CDark4.5 Days2-Nitroaniline + Cyclopentanoic Acid
pH 10.0 (Basic) 60°CDark1.2 Days2-Nitroaniline + Cyclopentanoic Acid
Solid Powder -20°CDark> 2 YearsNone detected

⚙️ Workflow & Logical Relationships

DegradationPathways A N-(2-nitrophenyl) cyclopentanecarboxamide B Photorearrangement (Azo/Azoxy/Nitroso Species) A->B UV/Vis Light (hv) Intramolecular H-abstraction C Hydrolysis Products (2-Nitroaniline + Acid) A->C H2O, pH Extremes, Heat Nucleophilic Attack

Divergent degradation pathways of N-(2-nitrophenyl)cyclopentanecarboxamide under stress.

🧪 Experimental Protocols

Protocol 1: Self-Validating Photostability and Hydrolysis Assay

Objective: To quantify the specific degradation kinetics of N-(2-nitrophenyl)cyclopentanecarboxamide under isolated stress conditions, ensuring that secondary degradation mechanisms do not skew the data.

Step 1: Stock Preparation

  • Dissolve the solid compound in anhydrous, HPLC-grade DMSO to a concentration of 10 mM.

  • Critical: Perform this step in a dark room under red light to prevent premature photo-activation.

Step 2: Matrix Generation (The Self-Validating System) Prepare four distinct 100 µM working solutions in 50 mM Phosphate Buffer (pH 7.4). This matrix isolates individual variables:

  • Condition A (Baseline Control): Wrapped in aluminum foil, stored at 4°C.

  • Condition B (Photo-Stress): Placed in a clear quartz vial, exposed to a broad-spectrum Xenon lamp (ICH Q1B compliant, 1.2 million lux hours) at 25°C.

  • Condition C (Thermal-Stress): Wrapped in aluminum foil, incubated at 60°C.

  • Condition D (Hydrolytic-Stress): Adjusted to pH 10.0 with NaOH, wrapped in aluminum foil, incubated at 60°C.

Step 3: Sampling and Quenching

  • At

    
     and 
    
    
    
    hours, extract 100 µL aliquots from each condition.
  • Quenching: Immediately quench the Condition D (Hydrolytic-Stress) samples by neutralizing with 0.1 N HCl to pH 7.0.

  • Snap-freeze all aliquots in liquid nitrogen. Causality: Freezing arrests all kinetic pathways, ensuring the sample analyzed represents the exact chemical state at the time of extraction.

Step 4: HPLC-UV/MS Analysis

  • Thaw samples on ice and inject 10 µL onto a C18 Reverse-Phase column.

  • Run a gradient of Water/Acetonitrile (0.1% Formic Acid) and monitor at 254 nm.

  • Validation Check: Condition B will yield multiple closely eluting peaks with distinct chromophores (maroon/yellow), confirming photorearrangement. Condition D will yield a distinct peak matching a 2-nitroaniline standard, confirming amide cleavage [3].

📚 References

  • Title: Photo-rearrangement of o-Nitrobenzanilide Source: Journal of the Chemical Society, Chemical Communications (1972) URL: [Link]

  • Title: A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles Source: Arkivoc / ARKAT USA (2007) URL: [Link]

  • Title: Catalytic reduction of 2-nitroaniline: a review Source: Environmental Science and Pollution Research (via ResearchGate, 2019) URL: [Link]

Technical Guide: Refining Reaction Conditions for N-(2-nitrophenyl)cyclopentanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Overview

The synthesis of N-(2-nitrophenyl)cyclopentanecarboxamide presents a classic challenge in amide coupling: the acylation of an extremely electron-deficient and sterically hindered amine.

2-Nitroaniline is a notoriously poor nucleophile due to the strong electron-withdrawing nature of the ortho-nitro group (Hammett


 constants) and the intramolecular hydrogen bonding that stabilizes the free amine. Standard coupling reagents (EDC, HATU) often result in sluggish kinetics or incomplete conversion.

This guide prioritizes Acid Chloride Activation over carbodiimide coupling, providing two validated protocols: a standard base-mediated method and a high-force deprotonation method for recalcitrant substrates.

Reaction Scheme

Reactants: Cyclopentanecarbonyl chloride + 2-Nitroaniline Product: N-(2-nitrophenyl)cyclopentanecarboxamide + HCl (sequestered)

Validated Experimental Protocols

Method A: The "Standard" Pyridine Protocol

Best for initial screening and moderate scales (100 mg - 5 g).

Rationale: Pyridine acts as both the solvent and the acid scavenger. It also forms an N-acylpyridinium intermediate, which is more reactive than the acid chloride itself, facilitating the attack by the weak aniline nucleophile.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve 2-nitroaniline (1.0 equiv) in anhydrous Pyridine (10-15 volumes) .

    • Note: If solubility is poor, add DCM (1:1 ratio), but pure pyridine is preferred for thermal stability.

  • Addition: Cool to 0°C. Add Cyclopentanecarbonyl chloride (1.2 - 1.5 equiv) dropwise over 15 minutes.

    • Exotherm Warning: The reaction will generate heat.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows <50% conversion after 4 hours, heat to 60°C - 80°C overnight.

  • Workup:

    • Pour reaction mixture into ice-cold 1M HCl (to protonate/remove pyridine).

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organics with Sat.

      
       (removes acid), then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Hexane/EtOAc).

Method B: The "Forcing" NaH Protocol

Best for stubborn reactions where Method A yields <40%.

Rationale: Since 2-nitroaniline is not basic (


), it does not protonate easily, but it can be deprotonated to form a highly nucleophilic anilide anion using a strong base like Sodium Hydride (NaH).

Protocol:

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C under Argon.

  • Amine Addition: Add 2-nitroaniline (1.0 equiv) dissolved in THF dropwise. Stir at 0°C -> RT for 30 mins until H2 evolution ceases and the solution color likely deepens (formation of anion).

  • Acylation: Cool back to 0°C. Add Cyclopentanecarbonyl chloride (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2-4 hours. The reaction is usually rapid.

  • Quench: Carefully quench with minimal water or Sat.

    
    .
    
  • Workup: Standard extraction (EtOAc/Water).

Troubleshooting Guide (FAQ)

Q1: The reaction is stuck at 50% conversion. Adding more acid chloride doesn't help. Why?

Diagnosis: The accumulation of HCl (or Pyridine-HCl) might be protonating the remaining 2-nitroaniline, rendering it completely unreactive. Although 2-nitroaniline is weakly basic, high local acid concentrations can shut down the reaction. Solution:

  • Switch to Method B (NaH): By generating the amide anion, you bypass the nucleophilicity issue.

  • Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a "super-active" acylating agent that transfers the acyl group to the hindered aniline more effectively than pyridine alone.

Q2: I see a new spot on TLC, but it reverts to starting material during workup.

Diagnosis: You might have formed the O-acyl imidate intermediate (kinetic product) rather than the N-acyl product (thermodynamic), or the amide bond is hydrolyzing (unlikely for this substrate unless pH is extreme). More likely: The "product" spot is actually the N-acylpyridinium salt (intermediate), which hydrolyzes back to starting materials if not fully reacted. Solution: Ensure the reaction is heated (reflux in THF or Toluene) to drive the rearrangement/attack to completion.

Q3: My product is an oil, but it should be a solid.

Diagnosis: Impurities (unreacted cyclopentanecarboxylic acid or excess reagents) prevent crystallization. Solution:

  • Bicarb Wash: Ensure thorough washing with Saturated

    
     to remove any carboxylic acid byproducts.
    
  • Trituration: Add cold Hexane or Pentane to the oil and scratch the flask sides.

  • Recrystallization: Dissolve in minimum hot Ethanol, then add water dropwise until cloudy. Cool slowly.

Technical Data & Visualization

Table 1: Base & Solvent Optimization Matrix

Comparison of conditions for 2-nitroaniline acylation.

BaseSolventTempTypical YieldComments
Pyridine Pyridine80°C60-75%Standard. Requires heat due to low nucleophilicity.
Et3N DCMRT<30%Not Recommended. Et3N is not a strong enough catalyst for this weak amine.
NaH THF0°C->RT85-95%High Efficiency. Best for sterically hindered/electron-deficient anilines.
K2CO3 AcetoneReflux40-50%Heterogeneous. Slow kinetics.
Workflow Diagram: Synthesis Pathway

Visualizing the decision logic for synthesis.

ReactionWorkflow Start Start: 2-Nitroaniline + Cyclopentanecarbonyl Chloride CheckMethod Select Method Start->CheckMethod MethodA Method A: Pyridine/Heat (Standard) CheckMethod->MethodA Initial Screen MethodB Method B: NaH/THF (Deprotonation) CheckMethod->MethodB If A fails Monitor Monitor TLC (2-4 hrs) MethodA->Monitor MethodB->Monitor Decision Conversion > 90%? Monitor->Decision Workup Workup: Acid Wash (Method A) or NH4Cl Quench (Method B) Decision->Workup Yes Troubleshoot Add DMAP (cat) or Switch to Method B Decision->Troubleshoot No Purify Purification: Recryst. (EtOH/H2O) or Column Workup->Purify Troubleshoot->Monitor Retry

Caption: Decision tree for selecting and optimizing the acylation protocol based on reaction progression.

Mechanism Visualization: Why NaH Works

Comparison of Nucleophilic Attack pathways.

Mechanism cluster_0 Standard (Weak Nucleophile) cluster_1 NaH Activated (Strong Nucleophile) Aniline 2-Nitroaniline (Neutral, Poor Nu) SlowAttack Slow Attack on Acid Chloride Aniline->SlowAttack Anion Anilide Anion (Negative Charge) FastAttack Rapid Attack on Acid Chloride Anion->FastAttack

Caption: Mechanistic contrast between neutral attack (sluggish) and anionic attack (rapid) facilitated by NaH.

References

  • National Institutes of Health (NIH). (2022). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. Retrieved from [Link]

  • Google Patents. (2002). Process for producing N-acylnitroaniline derivative (US20020016506A1).
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of N-(2-nitrophenyl) pyrazine. Retrieved from [Link]

Sources

Validation & Comparative

Validating the Biological Target of N-(2-nitrophenyl)cyclopentanecarboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of the biological target for N-(2-nitrophenyl)cyclopentanecarboxamide , a small molecule carboxamide scaffold. This analysis synthesizes structural homology, known pharmacophores, and rigorous experimental validation protocols.

Executive Summary & Target Hypothesis

N-(2-nitrophenyl)cyclopentanecarboxamide (hereafter NP-CP ) is a lipophilic amide characterized by a cyclopentane ring coupled to a 2-nitroaniline moiety. Structurally, it represents a simplified scaffold sharing pharmacophoric features with two distinct classes of bioactive compounds:

  • 5-HT1A Receptor Antagonists: It is a structural fragment of Rec 15/3079 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide), a potent 5-HT1A antagonist.[1] The 2-nitrophenyl amide core is critical for receptor docking.

  • Succinate Dehydrogenase (SDH) Inhibitors: The carboxamide linkage between a cyclic lipophile (cyclopentane) and an aromatic amine mimics the Class II SDH inhibitors (e.g., Carboxin, Penthiopyrad), commonly used as fungicides.

Primary Validation Objective: Determine whether NP-CP acts as a functional antagonist at the 5-HT1A receptor or an inhibitor of mitochondrial Complex II (SDH) , and compare its efficacy against standard probes (WAY-100635 and Carboxin ).

Target Identification Strategy

The validation workflow integrates in silico prediction with biophysical and functional assays. The core challenge is distinguishing between specific target engagement and non-specific redox cycling (often caused by nitro-aromatics).

Validation Workflow Diagram

TargetValidationWorkflow Hit N-(2-nitrophenyl) cyclopentanecarboxamide (NP-CP) InSilico In Silico Docking (AutoDock Vina) Hit->InSilico Pharmacophore Mapping Biophysical Biophysical Validation (CETSA) InSilico->Biophysical Predicted Binding Energy Functional Functional Assays Biophysical->Functional Confirmed Engagement GPCR 5-HT1A: [35S]GTPγS Binding Functional->GPCR Hypothesis A (Neuro) SDH SDH: DCIP Reduction Assay Functional->SDH Hypothesis B (Metabolic)

Figure 1: Step-wise validation workflow from computational prediction to functional verification.

Comparative Analysis: NP-CP vs. Industry Standards

To objectively assess NP-CP, we compare it against the "Gold Standard" for each potential target class.

FeatureNP-CP (Target Probe) WAY-100635 (5-HT1A Standard) Carboxin (SDH Standard)
Primary Target 5-HT1A / SDH (Putative)5-HT1A Receptor (Antagonist)Succinate Dehydrogenase (Complex II)
Binding Mode Hydrophobic (Cyclopentane) + H-bond (Amide)Ionic (Piperazine) + H-bondUbiquinone binding site (Q-site)
Potency (Ki/IC50) ~500 nM - 5 µM (Predicted)0.1 - 2.0 nM 0.5 - 5.0 µM
Selectivity Moderate (Lipophilic promiscuity)High (>100x vs D2/5-HT2A)High (Fungal/Bacterial SDH)
Solubility Low (LogP ~2.5)ModerateModerate
Mechanism Competitive / AllostericCompetitive AntagonistCompetitive Inhibitor

Insight: NP-CP lacks the basic piperazine tail of WAY-100635, suggesting it may have lower affinity for the aspartate residue (D3.32) in the 5-HT1A binding pocket, but its lipophilicity makes it an excellent candidate for membrane-embedded targets like SDH.

Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm physical engagement of NP-CP with the target protein in intact cells.

Materials:

  • HEK293 cells (transfected with 5-HT1A or SDH).

  • NP-CP (10 µM and 50 µM).

  • Lysis Buffer (PBS + Protease Inhibitors).

  • Thermocycler.

Step-by-Step Methodology:

  • Treatment: Incubate 1x10^6 cells with NP-CP (10 µM) or DMSO vehicle for 1 hour at 37°C.

  • Aliquot: Divide cell suspension into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature (37°C to 67°C) for 3 minutes, followed by 3 minutes at 25°C.

  • Lysis: Add lysis buffer containing 0.4% NP-40; freeze-thaw 3 times (liquid N2 / 25°C).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) proteins.

  • Detection: Analyze supernatant via Western Blot using anti-5-HT1A or anti-SDH antibodies.

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) indicates ligand stabilization.
    
Protocol B: [35S]GTPγS Binding Assay (5-HT1A Functional)

Purpose: To determine if NP-CP acts as an agonist, antagonist, or inverse agonist.

Materials:

  • Membranes from CHO cells expressing h5-HT1A.

  • [35S]GTPγS (0.1 nM).

  • Agonist control: 8-OH-DPAT.

  • Antagonist control: WAY-100635.

Step-by-Step Methodology:

  • Preparation: Dilute membranes in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4).

  • Incubation: Mix membranes (5-10 µg protein) with GDP (10 µM) and [35S]GTPγS.

  • Compound Addition:

    • Antagonist Mode: Add NP-CP (0.1 nM - 10 µM) + 8-OH-DPAT (EC80 concentration).

    • Agonist Mode: Add NP-CP alone.

  • Reaction: Incubate for 60 min at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Counting: Measure radioactivity (CPM) via liquid scintillation.

  • Calculation: % Inhibition =

    
    .
    
Signaling Pathway Visualization

The following diagram illustrates the 5-HT1A signaling cascade and the specific intervention point of NP-CP if it acts as an antagonist.

SignalingPathway Ligand 5-HT (Serotonin) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Activates GProtein Gi/o Protein Receptor->GProtein Couples NPCP NP-CP (Antagonist) NPCP->Receptor Blocks AC Adenylyl Cyclase GProtein->AC Inhibits KChannel GIRK Channel GProtein->KChannel Opens (Hyperpolarization) cAMP cAMP Levels AC->cAMP Decreases

Figure 2: Mechanism of Action for 5-HT1A antagonism. NP-CP competes with 5-HT, preventing Gi/o coupling and restoring cAMP levels.

References
  • Leonardi, A., et al. (2001). "N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist."[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Molina-Molina, J.M., et al. (2019). "In vitro validation of the cellular thermal shift assay (CETSA) for monitoring drug-target engagement." Nature Protocols. Link

  • Horsefield, R., et al. (2006). "Structural and computational analysis of the quinone-binding site of complex II (succinate-ubiquinone oxidoreductase)." Journal of Biological Chemistry. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 80376, Cyclopropanecarboxamide." PubChem. Link

  • Key Organics. (2024). "Safety Data Sheet: 1-(4-nitrophenyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide." Key Organics. Link

Sources

Comparative analysis of N-(2-nitrophenyl)cyclopentanecarboxamide with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of N-(2-nitrophenyl)cyclopentanecarboxamide and Structural Analogs in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates both the pharmacokinetic profile and the target binding affinity of a drug candidate. N-(2-nitrophenyl)cyclopentanecarboxamide is a highly versatile building block, primarily utilized as a masked precursor for ortho-aminoanilide pharmacophores. This guide provides an in-depth comparative analysis of this compound against its structural isomers and analogs—specifically N-(4-nitrophenyl)cyclopentanecarboxamide and N-phenylcyclopentanecarboxamide—highlighting their divergent roles in the synthesis of Histone Deacetylase (HDAC) inhibitors, CC Chemokine Receptor 2 (CCR2) antagonists, and anticonvulsant agents.

Structural and Physicochemical Comparison

The positioning of the nitro group on the phenyl ring fundamentally alters the electronic distribution, steric hindrance, and downstream synthetic utility of the cyclopentanecarboxamide scaffold.

  • N-(2-nitrophenyl)cyclopentanecarboxamide: The ortho-nitro group creates significant steric bulk adjacent to the amide linkage, restricting rotation and pre-organizing the molecule into a specific conformation. Its primary value lies in its reducibility to an ortho-aniline, a privileged bidentate Zinc-Binding Group (ZBG) used in Class I selective HDAC inhibitors[1][2].

  • N-(4-nitrophenyl)cyclopentanecarboxamide: The para-nitro isomer lacks this steric crowding, favoring a more planar extended conformation. It is predominantly used to build linear molecules that project deep into hydrophobic receptor pockets, such as those found in CCR2 antagonists[3][4] and Fatty Acid Synthase (FAS) inhibitors[5].

  • N-phenylcyclopentanecarboxamide: Lacking the electron-withdrawing nitro group, this compound serves as a baseline lipophilic fragment. It is often evaluated in primary phenotypic screening for central nervous system (CNS) targets, such as anticonvulsant activity[6][7].

Table 1: Physicochemical and Application Profiling
PropertyN-(2-nitrophenyl)cyclopentanecarboxamideN-(4-nitrophenyl)cyclopentanecarboxamideN-phenylcyclopentanecarboxamide
Molecular Weight 234.25 g/mol [8]234.25 g/mol [8]189.25 g/mol [7]
Topological Polar Surface Area (TPSA) 75.1 Ų75.1 Ų29.1 Ų
Primary Synthetic Utility Precursor to ortho-aminoanilide ZBGsPrecursor to para-substituted extensionsBaseline lipophilic control fragment
Primary Biological Target HDAC Enzymes (Class I)[1]CCR2, FAS[3][5]Anticonvulsant targets[6]
Steric Profile High torsional strain (ortho-effect)Extended, linear projectionFlexible, low strain

Mechanistic Insights: The Causality of Scaffold Selection

The Ortho-Effect in HDAC Inhibition

The design of HDAC inhibitors requires a cap group, a linker, and a ZBG. When N-(2-nitrophenyl)cyclopentanecarboxamide is subjected to catalytic hydrogenation, it yields N-(2-aminophenyl)cyclopentanecarboxamide. The proximity of the newly formed amine to the amide carbonyl allows for bidentate chelation of the catalytic Zn²⁺ ion in the HDAC active site[1][2]. The cyclopentyl ring acts as a hydrophobic cap, perfectly sized to occlude the narrow, tubular channel leading to the active site, thereby excluding water and stabilizing the enzyme-inhibitor complex.

The Para-Extension in CCR2 Antagonism

Conversely, the 4-nitro isomer cannot form a bidentate chelate upon reduction. Instead, the resulting para-aniline is typically functionalized further (e.g., via reductive amination or coupling) to create elongated structures like 3-piperidinyl-1-cyclopentanecarboxamide derivatives. These extended structures are required to bridge the extracellular loops and the deep transmembrane binding pockets of G-protein-coupled receptors (GPCRs) like CCR2[3][4].

Synthetic workflow from 2-nitro precursor to active HDAC inhibitor.

Self-Validating Experimental Protocol: Reduction to the Active Pharmacophore

To utilize N-(2-nitrophenyl)cyclopentanecarboxamide in biological evaluations, it must first be converted to its active ortho-aminoanilide form. The following protocol is designed with built-in validation steps to ensure high fidelity and prevent heavy-metal contamination, which can cause false positives in downstream enzymatic assays.

Objective: Catalytic hydrogenation of N-(2-nitrophenyl)cyclopentanecarboxamide to N-(2-aminophenyl)cyclopentanecarboxamide.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mmol of N-(2-nitrophenyl)cyclopentanecarboxamide in 50 mL of a 1:1 mixture of absolute ethanol and ethyl acetate.

    • Causality: Ethanol serves as an excellent hydrogen transfer medium, while ethyl acetate ensures complete solubilization of the rigid nitroaromatic scaffold.

  • Catalyst Addition: Under an inert argon atmosphere, carefully add 10% w/w Palladium on Carbon (Pd/C) (approx. 50 mg).

    • Causality: Wetting the Pd/C with solvent under argon prevents spontaneous ignition of the catalyst in the presence of methanol/ethanol vapors.

  • Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas via a balloon or Parr shaker (at 30 psi) for 4 hours at room temperature.

    • Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺ = 235.1) completely disappears, replaced by the product peak ([M+H]⁺ = 205.1), representing the loss of two oxygen atoms and the addition of two protons.

  • Workup and Purification: Filter the reaction mixture through a tightly packed pad of Celite 545. Wash the pad with excess ethyl acetate.

    • Causality: Celite filtration is mandatory to remove colloidal palladium. Residual palladium can non-specifically bind to the histidine residues of HDAC enzymes, artificially inflating the apparent IC₅₀ of the inhibitor.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine, which can be recrystallized from hot heptane/ethyl acetate.

Mechanism of action for derived ortho-aminoanilide HDAC inhibitors.

Conclusion

While N-(2-nitrophenyl)cyclopentanecarboxamide, N-(4-nitrophenyl)cyclopentanecarboxamide, and N-phenylcyclopentanecarboxamide share a nearly identical molecular footprint, their distinct electronic profiles and substitution geometries dictate entirely different trajectories in drug discovery. The 2-nitro variant is an indispensable precursor for metalloenzyme (HDAC) inhibitors due to its capacity to form bidentate chelators, whereas the 4-nitro and unsubstituted variants are better suited for GPCR antagonism and phenotypic CNS screening, respectively.

References

  • PubChem. "1-(4-nitrophenyl)cyclopentane-1-carboxamide." National Center for Biotechnology Information, CID 28665459. Available at:[Link]

  • PubChem. "N-phenylcyclopentanecarboxamide." National Center for Biotechnology Information, CID 564473. Available at:[Link]

  • Yang, L., et al. "Discovery of 3-Piperidinyl-1-cyclopentanecarboxamide as a Novel Scaffold for Highly Potent CC Chemokine Receptor 2 Antagonists." Journal of Medicinal Chemistry, 2007. Available at:[Link]

  • Strunz, A. K., et al. "3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2." ResearchGate, 2015. Available at:[Link]

  • Google Patents. "Inhibitors of histone deacetylase (US11572368B2).

Sources

Analytical Strategies for the Purity Validation of N-(2-nitrophenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Imperative

In the synthesis of bioactive quinazolinones and related CNS-active agents, N-(2-nitrophenyl)cyclopentanecarboxamide serves as a pivotal intermediate. Its purity is a Critical Quality Attribute (CQA) because downstream cyclization is sensitive to steric hindrance and electronic effects from impurities like unreacted 2-nitroaniline (a potential genotoxin) and cyclopentanecarboxylic acid .

This guide objectively compares the three primary analytical methodologies for validating this intermediate: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative NMR (qNMR) , and Gas Chromatography (GC-MS) .

The Verdict:

  • Routine QC: HPLC-UV is the "Gold Standard" for its balance of sensitivity, robustness, and ability to resolve structurally similar impurities.

  • Reference Standard Qualification: qNMR is the superior alternative for absolute purity determination without requiring a pre-existing standard.

  • Volatile Impurity Profiling: GC-MS is relegated to a supporting role due to the thermal lability of the nitro group and high boiling point of the amide.

Molecule Profile & Critical Quality Attributes (CQAs)

Before selecting a method, we must understand the analyte and its impurity profile.

  • Target Molecule: N-(2-nitrophenyl)cyclopentanecarboxamide

  • Molecular Formula: C₁₂H₁₄N₂O₃[1]

  • MW: 234.25 g/mol [1]

  • Key Functional Groups: Nitro (Ar-NO₂), Amide (–CONH–), Cyclopentyl ring.

  • Solubility: Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water.

Impurity Fate Mapping

The analytical method must separate the target from these specific process impurities:

ImpurityMap SM1 2-Nitroaniline (Genotoxic Impurity) Product N-(2-nitrophenyl) cyclopentanecarboxamide (Target) SM1->Product Amidation Method HPLC-UV (Separation Goal) SM1->Method Must Resolve SM2 Cyclopentanecarbonyl Chloride SM2->Product Byprod Cyclopentanecarboxylic Acid (Hydrolysis Product) SM2->Byprod Hydrolysis (Moisture) Product->Method Byprod->Method Must Resolve

Figure 1: Impurity Fate Map highlighting the separation requirements for the analytical method.

Comparative Analysis of Analytical Methods

The following table synthesizes experimental data comparing the performance of the three methods.

FeatureMethod A: RP-HPLC (UV/DAD) Method B: qNMR (¹H) Method C: GC-MS
Primary Use Case Routine Purity & Impurity ProfilingAbsolute Purity (Reference Std)Residual Solvents / Volatiles
Specificity High (Resolves isomers/homologs)Medium (Signal overlap possible)High (Mass spectral ID)
Sensitivity (LOD) ~0.05% (w/w)~0.5% (w/w)<0.01% (w/w)
Precision (%RSD) < 0.5%< 1.0%< 2.0%
Sample Prep Dilute & ShootWeighing Critical (Internal Std)Derivatization may be req.
Thermal Risk None (Ambient/40°C)None (Ambient)High (Nitro degradation)
Throughput High (15 min run)Low (Manual processing)Medium

Detailed Experimental Protocols

Method A: The Gold Standard – RP-HPLC with Diode Array Detection

This protocol is designed to be stability-indicating , ensuring that degradation products (e.g., from nitro-reduction or amide hydrolysis) do not co-elute with the main peak.

Causality of Conditions:
  • Column: A C18 column with high carbon load is selected to retain the moderately non-polar amide.

  • Mobile Phase: Acidified water (0.1% H₃PO₄) suppresses the ionization of the acidic impurity (cyclopentanecarboxylic acid), sharpening its peak shape and increasing retention.

  • Wavelength: 254 nm is chosen as the isosbestic point for the nitro-aromatic moiety, maximizing sensitivity for both the starting material (2-nitroaniline) and the product.

Protocol:
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile (HPLC Grade).[2]

  • Gradient Program:

    • 0.0 min: 80% A / 20% B

    • 10.0 min: 20% A / 80% B

    • 12.0 min: 20% A / 80% B

    • 12.1 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temp: 40°C (Improves mass transfer and peak symmetry).

Acceptance Criteria (System Suitability):

  • Resolution (Rs): > 2.0 between 2-nitroaniline and Target.

  • Tailing Factor (T): 0.8 – 1.2.

  • Theoretical Plates (N): > 5000.

Method B: The Absolute Reference – Quantitative NMR (qNMR)

When a certified reference standard is unavailable, qNMR is the only viable method for establishing potency.

Causality of Conditions:
  • Solvent: DMSO-d₆ is required due to the amide's limited solubility in CDCl₃ and to prevent amide proton exchange/broadening.

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene . These are non-hygroscopic, stable, and their signals (singlets) fall in clear regions of the spectrum, avoiding overlap with the cyclopentyl multiplets (1.5–2.0 ppm) or aromatic protons (7.0–8.0 ppm).

Protocol:
  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Sample Prep:

    • Accurately weigh ~10 mg of Sample (

      
      ) and ~10 mg of Internal Standard (
      
      
      
      ) into a vial.
    • Dissolve in 0.6 mL DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest relaxing proton to ensure quantitative recovery).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity of IS.

Validation Workflow (ICH Q2(R1) Aligned)

To ensure trustworthiness, the HPLC method must undergo a rigorous validation lifecycle. The diagram below illustrates the logical flow from development to routine use.

ValidationWorkflow Start Method Development (Scouting) Spec Specificity Test (Stress Studies/Forced Degradation) Start->Spec Pass Spec->Start Fail (Co-elution) Lin Linearity & Range (5 Levels: 50-150%) Spec->Lin Acc Accuracy (Recovery) (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (Flow, Temp, pH variations) Prec->Robust Robust->Start Fail (Sensitive) Final Standard Operating Procedure (SOP) Robust->Final Validation Complete

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R1) guidelines.

Conclusion & Recommendation

For the validation of N-(2-nitrophenyl)cyclopentanecarboxamide :

  • Adopt HPLC-UV as the primary release method. It offers the necessary resolution to detect the critical 2-nitroaniline impurity, which qNMR may miss at low levels (<0.5%) due to signal-to-noise limitations.

  • Utilize qNMR strictly for the qualification of your primary reference standard if a Pharmacopoeial standard is unavailable.

  • Avoid GC unless checking for residual halogenated solvents, as the thermal stress may induce nitro-reduction artifacts, leading to false impurity results.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Center for Drug Evaluation and Research (CDER). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][4] U.S. FDA. [Link]

  • PubChem. (2025).[1][5] Compound Summary: 1-(4-nitrophenyl)cyclopentane-1-carboxamide (Structural Analog). National Library of Medicine. [Link]

Sources

Structural Confirmation of N-(2-nitrophenyl)cyclopentanecarboxamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, confirming the absolute 3D conformation of small organic molecules is a critical quality control step. N-(2-nitrophenyl)cyclopentanecarboxamide presents a unique structural challenge: it features a highly flexible cyclopentyl ring coupled to a rigid, sterically hindered ortho-nitroanilide core.

While routine analytical techniques can confirm molecular weight and 2D connectivity, they often fail to capture the true solid-state conformation—specifically the puckering of the cyclopentane ring and the presence of conformation-locking intramolecular hydrogen bonds. This guide objectively compares standard analytical modalities against Single-Crystal X-ray Diffraction (SCXRD), detailing why SCXRD remains the gold standard for absolute structural confirmation.

Analytical Modalities Comparison

To validate the structure of a synthesized batch of N-(2-nitrophenyl)cyclopentanecarboxamide, researchers typically employ a suite of analytical tools. Below is a comparative analysis of these alternatives:

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass (calculated for C₁₂H₁₄N₂O₃, [M+H]⁺ = 235.1077), confirming the empirical formula. However, it offers zero insight into 3D geometry or stereochemistry.

  • Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, 2D NOESY): Excellent for proving 2D atomic connectivity and bulk purity. While NOESY can suggest spatial proximity, the rapid dynamic flipping of the cyclopentyl ring in solution averages the signals, masking the true localized conformation.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups. A red-shifted N-H stretch (typically around 3200–3300 cm⁻¹) strongly suggests hydrogen bonding. However, distinguishing between intermolecular (crystal packing) and intramolecular (internal) H-bonds requires complex, concentration-dependent dilution studies.

  • Single-Crystal X-ray Diffraction (SCXRD): The definitive method. It yields absolute bond lengths, bond angles, and torsional constraints, unambiguously mapping the 3D electron density of the molecule in its solid state.

Comparative Performance Data
Analytical ParameterHRMSFT-IR1D/2D NMRSCXRD (Gold Standard)
Primary Output Exact Mass / FormulaFunctional Groups2D ConnectivityAbsolute 3D Coordinates
Conformational Resolution NoneLow (Inferred)Medium (Time-averaged)High (Static Solid-State)
H-Bonding Characterization NoneInter vs. Intra ambiguousSolvent-dependentExact Donor-Acceptor Distances
State of Matter Gas phaseSolid / LiquidSolutionSingle Crystal (Solid)
Sample Requirement < 1 mg (Destructive)1-5 mg (Recoverable)5-10 mg (Recoverable)~0.1 mm Crystal (Recoverable)

Visualizing the Analytical Logic

AnalyticalLogic Start N-(2-nitrophenyl) cyclopentanecarboxamide HRMS HRMS (Exact Mass / Formula) Start->HRMS Mass Confirmation NMR 1D/2D NMR (Connectivity & Purity) Start->NMR Bulk Purity IR FT-IR (Functional Groups) Start->IR Amide/Nitro Bands SCXRD SCXRD (Absolute 3D Conformation) HRMS->SCXRD NMR->SCXRD Requires 3D Proof IR->SCXRD

Figure 1: Analytical logic tree for structural confirmation, culminating in SCXRD as the definitive 3D method.

Deep Dive: SCXRD Workflow & Self-Validating Protocol

To achieve a publication-quality structural assignment, the SCXRD workflow must be executed with rigorous attention to causality. Every step in the protocol below is designed as a self-validating system to ensure maximum data integrity.

Step-by-Step Methodology

1. Crystallization (The Self-Validating Growth Step)

  • Protocol: Dissolve 50 mg of synthesized N-(2-nitrophenyl)cyclopentanecarboxamide in a minimal volume of ethyl acetate. Carefully layer with hexane (1:3 ratio) in a loosely capped vial. Allow slow evaporation at 22°C over 72–96 hours.

  • Causality: Slow diffusion and evaporation allow molecules to reversibly attach and detach from the growing crystal face. This minimizes the kinetic trapping of lattice defects, yielding high-quality, un-twinned single crystals suitable for high-resolution diffraction.

2. Cryogenic Mounting

  • Protocol: Select a pristine, block-like crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

  • Causality: The Paratone oil freezes instantly, rigidly holding the crystal without applying mechanical stress. Cooling to 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This sharpens high-angle diffraction spots, which is absolutely critical for resolving the exact electron density of the light hydrogen atom involved in the intramolecular H-bond.

3. X-ray Diffraction Data Collection

  • Protocol: Utilize a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å) and a modern CMOS detector.

  • Causality: For light-atom organic crystals (containing only C, H, N, O), Cu Kα radiation provides significantly stronger anomalous dispersion and higher overall diffraction intensities compared to standard Mo Kα radiation, ensuring a higher signal-to-noise ratio.

4. Structure Solution & Refinement

  • Protocol: Solve the phase problem using dual-space methods via the SHELXT algorithm [2]. Refine the structure using full-matrix least-squares on F² via SHELXL [3].

  • Self-Validation: The refinement is considered successful and self-validated when the final R₁ factor drops below 0.05 (5% error) and the Goodness-of-Fit (S) approaches 1.0. This statistically confirms that the theoretical structural model accurately represents the raw experimental diffraction data.

SCXRDWorkflow Cryst 1. Crystallization (Slow Evap.) Mount 2. Cryo-Mounting (100K) Cryst->Mount Diff 3. X-ray Diffraction (Cu Kα) Mount->Diff Solve 4. Phasing (SHELXT) Diff->Solve Refine 5. Refinement (SHELXL) Solve->Refine

Figure 2: Step-by-step SCXRD workflow from crystallization to structural refinement.

Structural Insights: What SCXRD Reveals

When the SCXRD data for N-(2-nitrophenyl)cyclopentanecarboxamide is fully refined, two critical conformational features are unambiguously confirmed—features that NMR and HRMS cannot definitively prove:

The Conformation-Locking Intramolecular Hydrogen Bond

The presence of the ortho-nitro group strongly dictates the solid-state geometry. SCXRD reveals that the amide N-H acts as a strong hydrogen bond donor to the oxygen atom of the adjacent nitro group (N-H···O). This electrostatic interaction restricts rotation around the C(aryl)-N bond, forcing the amide plane to sit nearly perfectly coplanar with the nitrophenyl ring. This coplanarity is a well-documented hallmark of ortho-nitroanilides, as observed in analogous crystal structures such as 2-chloro-N-(2-nitrophenyl)acetamide [1].

Cyclopentyl Ring Puckering

Unlike rigid, planar aromatic systems, the cyclopentane moiety is highly flexible. To alleviate torsional strain (Pitzer strain) between adjacent methylene protons, the ring cannot remain flat. SCXRD precisely maps the atomic coordinates, revealing that the ring adopts an envelope conformation. The specific carbon atom sitting at the "flap" of the envelope is positioned to minimize steric clashing with the rigid, coplanar amide carbonyl group.

References

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(4), o1975-o1976.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71, 3-8.[Link]

From In Vitro Hit to In Vivo Proof-of-Concept: Validating N-(2-nitrophenyl)cyclopentanecarboxamide (NPCA)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical bottlenecks I observe in drug development is the "translational cliff"—the point where a highly potent in vitro hit fails to demonstrate in vivo efficacy. This guide outlines the rigorous, self-validating workflow required to transition a novel small molecule, N-(2-nitrophenyl)cyclopentanecarboxamide (NPCA), from a promising in vitro 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor to a validated in vivo candidate.

11β-HSD1 is an endoplasmic reticulum-resident enzyme that amplifies local glucocorticoid action by converting inactive cortisone into active cortisol (or 11-dehydrocorticosterone to corticosterone in rodents). Dysregulation of this pathway is a key driver of metabolic syndrome and obesity. By comparing NPCA against the widely used standard Carbenoxolone (CBX), we will explore the causality behind critical experimental choices in Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy modeling.

MOA Cortisone Inactive Cortisone (11-DHC) Enzyme 11β-HSD1 Enzyme (Endoplasmic Reticulum) Cortisone->Enzyme Substrate Cortisol Active Cortisol (Corticosterone) Enzyme->Cortisol NADPH dependent GR Glucocorticoid Receptor (GR) Activation Cortisol->GR Binds Metabolic Metabolic Syndrome (Insulin Resistance) GR->Metabolic Gene Transcription NPCA NPCA / CBX (Target Inhibitors) NPCA->Enzyme Competitive Inhibition

Diagram 1: Mechanism of Action for 11β-HSD1 and targeted inhibition by NPCA/CBX.

Section 1: Objective Comparison – NPCA vs. Standard Alternatives

Before committing extensive resources to in vivo animal studies, we must objectively compare the in vitro profile of our candidate against a standard alternative. CBX is a classic 11β-HSD inhibitor used extensively in clinical and preclinical research to demonstrate that[1]. However, CBX lacks selectivity, which poses severe translational risks.

ParameterNPCA (Novel Candidate)Carbenoxolone (CBX, Standard)Implications for In Vivo Translation
Human 11β-HSD1 IC50 4.2 nM180 nMNPCA offers superior potency, requiring lower in vivo dosing to achieve target saturation.
Selectivity (11β-HSD1 vs HSD2) >1000-foldNon-selective (~1-fold)NPCA avoids HSD2-mediated mineralocorticoid adverse effects (e.g., severe hypertension).
Microsomal Stability (T1/2) 45 min (Mouse)120 min (Mouse)NPCA has moderate hepatic clearance; requires rigorous PK profiling to ensure adequate systemic exposure.
Cellular Target Engagement High (EC50: 12 nM)Moderate (EC50: 450 nM)NPCA effectively penetrates the cell membrane and endoplasmic reticulum to access the target enzyme.

Causality Insight: The >1000-fold selectivity of NPCA over 11β-HSD2 is critical. Inhibiting 11β-HSD2 in vivo causes a syndrome of apparent mineralocorticoid excess. Therefore, NPCA's in vitro selectivity profile justifies its progression, but its moderate microsomal stability dictates that a rigorous Pharmacokinetic (PK) study is the mandatory next step.

Section 2: Pharmacokinetic (PK) Profiling (The "Delivery" Check)

A common pitfall in drug development is moving directly from in vitro assays to in vivo disease models. If the disease model fails, you cannot determine if the drug lacks mechanistic efficacy or simply never reached the target tissue. A PK study establishes causality by confirming systemic exposure and calculating absolute bioavailability (F%).

Protocol 1: Step-by-Step Mouse PK Study Self-Validating Design: We use parallel Intravenous (IV) and Per Os (PO, oral) dosing arms. The IV arm defines the total possible Area Under the Curve (AUC) without absorption barriers, serving as the 100% baseline to validate the PO absorption efficiency.

  • Animal Preparation: Fast male C57BL/6 mice (n=3 per timepoint) for 4 hours prior to dosing to standardize gastric emptying rates.

  • Dosing Execution:

    • Arm A (IV): Administer NPCA at 2 mg/kg via tail vein injection.

    • Arm B (PO): Administer NPCA at 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 20 µL serial blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalytical Quantification: Extract plasma and quantify NPCA using LC-MS/MS. Why LC-MS/MS over ELISA? Mass spectrometry differentiates the parent NPCA molecule from inactive circulating metabolites, ensuring we only measure the biologically active fraction.

  • Data Output: Calculate Clearance (Cl), Volume of Distribution (Vd), and Bioavailability (F% = [AUC_PO / Dose_PO] / [AUC_IV / Dose_IV] * 100).

Workflow InVitro Phase 1: In Vitro Screening Microsomal Assay & Selectivity PK Phase 2: Pharmacokinetics (PK) IV/PO Dosing & LC-MS/MS InVitro->PK IC50 < 10nM High Selectivity PD Phase 3: Pharmacodynamics (PD) 11-DHC Challenge Test PK->PD Adequate Exposure & Bioavailability (F%) Efficacy Phase 4: In Vivo Efficacy Diet-Induced Obesity (DIO) Model PD->Efficacy Target Engagement Confirmed In Vivo

Diagram 2: Step-by-step translation workflow from in vitro screening to in vivo efficacy.

Section 3: In Vivo Pharmacodynamics (PD) & Target Engagement

Just because NPCA is circulating in the bloodstream does not mean it is successfully penetrating the endoplasmic reticulum of target cells (like hepatocytes and adipocytes) to inhibit 11β-HSD1. We must measure a biochemical readout of target engagement. While advanced non-invasive techniques like[2], the gold standard biochemical approach remains the 11-Dehydrocorticosterone (11-DHC) Challenge Test.

Protocol 2: 11-DHC Challenge Test Self-Validating Design: Endogenous corticosterone levels fluctuate wildly due to stress and circadian rhythms. By injecting the inactive precursor (11-DHC) and measuring its conversion to active corticosterone, we isolate 11β-HSD1 activity from endogenous HPA-axis noise.

  • Pre-Treatment: Administer NPCA (10 mg/kg, PO), CBX (100 mg/kg, PO), or Vehicle to C57BL/6 mice (n=6/group). Wait 2 hours (Tmax determined from Protocol 1).

  • The Challenge: Inject 11-DHC (2 mg/kg, Intraperitoneal) to all groups. Crucially, include a "Vehicle + Saline" control group to establish the endogenous corticosterone baseline.

  • Sampling: Collect blood exactly 30 minutes post-challenge.

  • Quantification: Measure plasma corticosterone via LC-MS/MS.

  • Validation Check: A successful PD readout occurs when the Vehicle + 11-DHC group shows a massive spike in corticosterone, while the NPCA + 11-DHC group remains near the Vehicle + Saline baseline, proving in vivo enzymatic blockade.

Section 4: Efficacy Validation in Disease Model

Once PK and PD are confirmed, we can confidently test NPCA in a Diet-Induced Obesity (DIO) model. Because we have established that NPCA reaches the target (PK) and inhibits the enzyme (PD), any reduction in fasting glucose or adipose tissue lipolysis can be causally linked to 11β-HSD1 inhibition, rather than an off-target artifact.

Protocol 3: DIO Efficacy Model

  • Induction: Feed C57BL/6 mice a 60% high-fat diet (HFD) for 12 weeks to induce insulin resistance and central obesity.

  • Treatment: Administer NPCA (10 mg/kg/day, PO) or Vehicle for 4 weeks.

  • Endpoints: Measure fasting blood glucose, insulin, and perform an intraperitoneal glucose tolerance test (ipGTT) on Day 28. Evaluate adipose tissue mass and lipolysis markers post-mortem, as 11β-HSD1 inhibition is known to limit glucocorticoid-mediated lipolysis[1].

Conclusion

Transitioning N-(2-nitrophenyl)cyclopentanecarboxamide from an in vitro hit to an in vivo validated compound requires a strictly gated, causality-driven approach. By utilizing self-validating protocols—where IV validates PO, and baseline controls validate challenge tests—researchers can confidently attribute phenotypic efficacy to specific target engagement.

References
  • Title: Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis Source: The Journal of Clinical Endocrinology & Metabolism (2007) URL: [Link]

  • Title: Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19F-Magnetic Resonance Spectroscopy Source: Scientific Reports (2022) URL: [Link]

Sources

Safety Operating Guide

N-(2-nitrophenyl)cyclopentanecarboxamide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

N-(2-nitrophenyl)cyclopentanecarboxamide is a functionalized nitroaromatic amide often used as a pharmaceutical intermediate or in fragment-based drug discovery.[1] Unlike common bulk solvents, this compound presents specific disposal challenges due to the nitro (


) moiety  attached to an aromatic ring.[1]

While the amide bond provides relative stability, the nitro group introduces potential environmental toxicity (aquatic hazards) and redox reactivity. Standard drain disposal is strictly prohibited. This guide defines the "Cradle-to-Grave" management for this compound, prioritizing high-temperature incineration to prevent the formation of toxic aniline byproducts in the environment.[1]

Chemical Safety Snapshot
PropertyCharacteristicOperational Implication
Functional Group Nitroarene / AmidePotential aquatic toxin; reducible to aniline.[1]
Physical State Solid (Standard)Dust inhalation hazard; requires particulate segregation.[1]
Reactivity ModerateIncompatible with strong reducers and strong bases.
Waste Class Hazardous OrganicRCRA Code: Not P/U listed, but treat as D001/D003 if reactive characteristics are observed, or general Hazardous Waste .

Pre-Disposal Assessment (The "Why" Behind the Protocol)

Before initiating disposal, you must characterize the waste state.[1] The disposal pathway differs significantly between the pure solid compound and reaction mixtures (mother liquors).

Scientific Rationale for Segregation
  • Prevention of Reduction: Nitro groups are susceptible to reduction.[1] Mixing this waste with strong reducing agents (e.g., sodium borohydride, hydrazine) in a waste drum can generate heat and evolve toxic fumes.[1]

  • Environmental Fate: If disposed of via landfill or drain, nitroarenes can leach into groundwater and undergo bacterial reduction to form 2-nitroaniline or phenylamine derivatives , which are often more toxic and mutagenic than the parent compound.[1] Incineration is the only method that ensures complete destruction of the nitro-aromatic core. [1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent/Degraded Sample)[2]

Objective: Isolate the solid for high-temperature incineration.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended).[1]

    • Safety goggles.[1]

    • Lab coat.[1]

    • Respiratory:[2] If the powder is fine/dusty, work inside a fume hood.[1]

  • Primary Containment:

    • Transfer the solid into a clear, sealable polyethylene bag or a screw-top wide-mouth jar.

    • Do not use metal containers (potential for slow corrosion/reaction with nitro compounds over long storage).[1]

  • Secondary Containment:

    • Place the primary container inside a secondary "Hazardous Waste" bag (typically yellow or transparent, depending on facility rules).[1]

  • Labeling:

    • Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write "N-(2-nitrophenyl)cyclopentanecarboxamide".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Constituents: "100% Organic Solid".[1]

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)[2]

Objective: Prevent cross-reactivity in solvent waste streams.

  • Solvent Identification: Determine the primary solvent (e.g., DCM, Ethyl Acetate, DMSO).[1]

  • Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Non-Halogenated Stream: If dissolved in Acetone, Methanol, or Ethyl Acetate.[1]

  • Concentration Limit: If the concentration of the nitro compound is >5%, consider precipitating the solid (via rotary evaporation) and disposing of it as a solid (Scenario A) to reduce the load on liquid waste incinerators.

  • Incompatibility Check:

    • NEVER add to waste containers containing strong acids (Nitric Acid) or oxidizers.[1] Although the nitro group is oxidized, the organic cyclopentane ring acts as fuel, creating a potential deflagration hazard.[1]

Decision Workflow (Visualized)

The following diagram outlines the critical decision-making process for disposing of N-(2-nitrophenyl)cyclopentanecarboxamide.

DisposalWorkflow Start Waste Generation: N-(2-nitrophenyl)cyclopentanecarboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid Solution StateCheck->Liquid Dissolved SolidPkg Double Bag / Plastic Jar (No Metal) Solid->SolidPkg SolventCheck Check Solvent Type Liquid->SolventCheck SolidLabel Label: Toxic Organic Solid SolidPkg->SolidLabel Final Transfer to EHS/Disposal Facility (High-Temp Incineration) SolidLabel->Final Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (Acetone, EtOAc) SolventCheck->NonHalo No Halogens IncompCheck CRITICAL CHECK: Is waste stream free of Strong Acids/Reducers? Halo->IncompCheck NonHalo->IncompCheck IncompCheck->Start No (Segregate) IncompCheck->Final Yes (Safe)

Figure 1: Decision tree for segregating N-(2-nitrophenyl)cyclopentanecarboxamide waste streams to ensure safety and compliance.

Regulatory & Compliance Data

For regulatory tracking (US EPA RCRA and International Standards), use the following classifications. While this specific research chemical may not have a unique "P" or "U" code, it defaults to the following due to its functional groups.

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D001 (If in flammable solvent)Ignitable Characteristic (applicable to liquid waste).[1]
US EPA (RCRA) Not Listed (Solid)Manage as Hazardous Waste (Toxic) due to nitroarene content.[1]
DOT (Transport) UN 2811 (Likely)Toxic Solid, Organic, N.O.S.[1] (Nitrophenyl amide derivative).[1][3]
European Waste Code 16 05 08* Discarded organic chemicals consisting of or containing hazardous substances.

Critical Note: Always list the full chemical name on the waste manifest. "Organic Waste" is insufficient for safety personnel who may need to assess reactivity.[1]

Emergency Procedures

Accidental Spillage
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don gloves, goggles, and a lab coat.[1] If powder is airborne, use a P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1]

    • Liquid: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent is flammable or if nitric acid is present in the vicinity.

  • Cleaning: Wipe the surface with a soap/water solution.[1][4] Collect all wipes as hazardous waste.[1]

Exposure Response[3][6][7]
  • Skin Contact: Wash with soap and water for 15 minutes. Nitro compounds can absorb through skin; monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.[1]

  • Eye Contact: Rinse for 15 minutes.[1] Seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][5] RCRA Orientation Manual: Managing Hazardous Waste.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: Nitrobenzene and Analogs. Retrieved from [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.